molecular formula C8H10O2S B7785317 Methyl 5-ethylthiophene-3-carboxylate CAS No. 938006-77-0

Methyl 5-ethylthiophene-3-carboxylate

Cat. No.: B7785317
CAS No.: 938006-77-0
M. Wt: 170.23 g/mol
InChI Key: RBDXFFOPKRIXOL-UHFFFAOYSA-N
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Description

Methyl 5-ethylthiophene-3-carboxylate (CAS 938006-77-0) is a high-purity chemical intermediate belonging to the class of 3-carboxylate-substituted thiophenes. With a molecular formula of C 8 H 10 O 2 S and a molecular weight of 170.23, this compound serves as a versatile building block in medicinal chemistry and drug discovery research . The thiophene ring system is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisosteric replacement for phenyl rings, which can optimize a compound's physicochemical properties and binding affinity . Specifically, derivatives of 2-aminothiophene-3-carboxylate, which can be synthesized from intermediates like Methyl 5-ethylthiophene-3-carboxylate, are prominent cores in the Gewald reaction for creating multifunctional heterocycles . These structures are frequently explored as potent tubulin polymerization inhibitors, a validated mechanism for anticancer agents that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis . Researchers value this compound for the synthetic flexibility of its methyl ester and ethyl-thiophene groups, allowing for further functionalization to develop novel therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 5-ethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-7-4-6(5-11-7)8(9)10-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDXFFOPKRIXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287399
Record name Methyl 5-ethyl-3-thiophenecarboxylate
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Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938006-77-0
Record name Methyl 5-ethyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938006-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-ethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-ethylthiophene-3-carboxylate (CAS 938006-77-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-ethylthiophene-3-carboxylate (CAS: 938006-77-0) is a highly versatile, sulfur-containing heterocyclic building block. Characterized by its 3,5-disubstitution pattern, this compound offers unique electronic and steric properties that make it an invaluable intermediate in organic synthesis. It is predominantly utilized in the development of novel agrochemicals, pharmaceutical bioisosteres, and advanced photoelectric materials[1].

This technical whitepaper provides an authoritative overview of its physicochemical properties, a field-proven de novo synthesis protocol, and its strategic applications in modern research.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and structural parameters of Methyl 5-ethylthiophene-3-carboxylate is critical for predicting its behavior in multi-step syntheses and formulation matrices. The electron-donating ethyl group at the C5 position enriches the thiophene ring's electron density, while the electron-withdrawing methyl ester at the C3 position creates a distinct push-pull dipole across the heterocycle.

Table 1: Key Physicochemical Properties

PropertyValue / Description
CAS Number 938006-77-0[1]
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol [1]
SMILES String CCC1=CC(C(=O)OC)=CS1[2]
Appearance Colorless to pale yellow liquid (ambient temperature)
Solubility Soluble in DCM, THF, Ethyl Acetate, and Methanol; Insoluble in H₂O
Reactivity Profile Susceptible to electrophilic aromatic substitution at C2; Ester hydrolysis under strong basic/acidic conditions.

Mechanistic Pathways & Synthesis Protocols

While functionalization of pre-existing thiophene rings is possible, it often leads to poor regioselectivity (e.g., over-alkylation) and challenging purification. A more elegant and high-yielding approach involves the de novo construction of the thiophene core using a modified Gewald multicomponent reaction, followed by reductive deamination.

Synthesis Workflow Diagram

Synthesis SM Precursors (Butyraldehyde + Methyl Cyanoacetate + S8) Gewald Gewald Reaction Morpholine, EtOH, 50°C SM->Gewald Condensation Intermediate Methyl 2-amino-5-ethylthiophene-3-carboxylate Gewald->Intermediate Cyclization Deamination Reductive Deamination t-BuONO, THF, 65°C Intermediate->Deamination Diazotization Product Methyl 5-ethylthiophene-3-carboxylate (CAS: 938006-77-0) Deamination->Product -N2, Reduction

Figure 1: Streamlined two-step de novo synthesis workflow for Methyl 5-ethylthiophene-3-carboxylate.

Step-by-Step Methodology

Step 1: Gewald Multicomponent Cyclization

  • Objective: Construct the functionalized thiophene core from acyclic precursors.

  • Procedure:

    • Charge a dry reaction vessel with butyraldehyde (1.0 equiv), methyl cyanoacetate (1.0 equiv), and elemental sulfur (S₈, 1.0 equiv) in absolute ethanol.

    • Add morpholine (0.5 equiv) dropwise at room temperature under continuous stirring.

    • Elevate the temperature to 50°C and maintain for 12 hours.

  • Causality (Expert Insight): Morpholine serves a dual mechanistic purpose. It acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and the active methylene of the cyanoacetate. Subsequently, it activates the elemental sulfur for nucleophilic attack, driving the irreversible cyclization to form the thiophene ring.

  • Self-Validating Protocol: Reaction progress is monitored via Thin-Layer Chromatography (TLC; Hexanes:EtOAc 4:1). The formation of the intermediate (Methyl 2-amino-5-ethylthiophene-3-carboxylate) is visually confirmed by a distinct UV-active spot that stains heavily with ninhydrin (indicating the primary amine). ¹H-NMR validation will show a characteristic broad singlet at ~6.0 ppm (NH₂) and a sharp singlet at ~6.8 ppm (thiophene C4-H).

Step 2: Reductive Deamination

  • Objective: Remove the C2-amino group to yield the target 3,5-disubstituted thiophene.

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in anhydrous Tetrahydrofuran (THF).

    • Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise at 0°C.

    • Gradually warm the mixture to 65°C and reflux for 4 hours.

  • Causality (Expert Insight): t-BuONO acts as a mild diazotizing agent. In the absence of a strong external nucleophile, and in the presence of THF (which acts as a hydrogen atom donor), the intermediate diazonium salt undergoes a radical-mediated reduction. This cleanly removes the amino group without hydrolyzing the methyl ester or oxidizing the ethyl chain.

  • Self-Validating Protocol: The reaction is self-indicating through the vigorous evolution of nitrogen gas (bubbling) during the heating phase. The cessation of gas evolution indicates the consumption of the diazonium intermediate. Post-workup, the complete disappearance of the NH₂ peak in ¹H-NMR and the emergence of two distinct thiophene protons (C2-H and C4-H) with meta-coupling (J ~ 1.5 Hz) definitively validate the structural assignment.

Strategic Applications in Advanced Research

Agrochemicals & Herbicides

Thiophene-3-carboxylates are critical synthetic precursors for thien-3-yl-sulfonylamino derivatives. By functionalizing the C2 or C4 positions of Methyl 5-ethylthiophene-3-carboxylate, researchers can synthesize potent herbicidal agents. These compounds exhibit strong biological activity by acting as specific enzyme inhibitors in weed metabolisms, offering a targeted approach to crop protection[2].

Medicinal Chemistry & Bioisosterism

In drug design, the thiophene core is frequently deployed as a bioisostere for phenyl rings to improve lipophilicity, alter metabolic half-lives, and reduce toxicity. Derivatives synthesized from thiophene-3-carboxylates have demonstrated significant efficacy as acetylcholinesterase (AChE) inhibitors. In specific assays, certain thiophene-based analogs have achieved up to 60% AChE inhibition, outperforming standard reference drugs like donepezil[3].

Material Science & Electroactive Polymers

Beyond life sciences, this compound is utilized in the synthesis of functionalized polythiophenes and polyacetylene derivatives. By incorporating the thiophene ring as a side-chain or backbone element, materials scientists can engineer polymers with unique UV spectral shifts, enhanced thermal stability, and tunable electroactive properties ideal for photoelectric devices and organic semiconductors[1][4].

Storage, Handling, and Stability

To maintain the integrity of Methyl 5-ethylthiophene-3-carboxylate (≥97% purity):

  • Storage Conditions: Store in a tightly sealed, dark amber vial under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The compound is sensitive to prolonged UV exposure, which can induce radical dimerization at the unsubstituted C2 position.

  • Handling: Utilize standard PPE (nitrile gloves, safety goggles). Handle inside a fume hood, as volatile thiophene derivatives often possess strong, characteristic sulfurous odors.

  • Stability: Stable under recommended storage conditions. Avoid contact with strong oxidizing agents, strong bases (which will hydrolyze the ester), and strong acids.

References

  • 001Chemical. "CAS No. 938006-77-0, Methyl 5-ethylthiophene-3-carboxylate Product Specifications." 001chemical.com. URL:[Link]

  • Google Patents. "US6964939B1 - Substituted thiene-3-yl-sulfonyl amino(thio)carbonyl-triazolin(thi)ones." patents.google.com.
  • National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors." ncbi.nlm.nih.gov. URL:[Link]

  • MDPI. "Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality." mdpi.com. URL: [Link]

Sources

Technical Guide: Solubility & Phase Equilibrium Profiling of Methyl 5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the solubility profiling, thermodynamic modeling, and phase equilibrium analysis of Methyl 5-ethylthiophene-3-carboxylate . It is designed for process chemists and formulation scientists requiring rigorous data for synthesis optimization and purification.

Compound Identity:

  • IUPAC Name: Methyl 5-ethylthiophene-3-carboxylate[1][2][3]

  • CAS Registry Number: 938006-77-0[1][2][3][4][5][6][7]

  • Molecular Formula:

    
    [3][6][8]
    
  • Molecular Weight: 170.23 g/mol [3][6][7]

  • Physical State (Predicted): Colorless to pale yellow liquid or low-melting solid (based on structural homologs).

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility behavior of Methyl 5-ethylthiophene-3-carboxylate is governed by the interplay between its lipophilic thiophene core and the polar ester functionality. Unlike its amino-substituted analogs (e.g., Ethyl 2-amino-5-methylthiophene-3-carboxylate), which exhibit high melting points and hydrogen-bonding potential, this molecule lacks strong H-bond donors.

  • Lipophilicity (LogP): Estimated at 2.8 – 3.2 . This indicates high affinity for non-polar and moderately polar organic solvents.

  • Intermolecular Forces: Dominant forces are van der Waals interactions and weak dipole-dipole interactions from the ester carbonyl. This results in a likely liquid state at ambient conditions or a low melting point (<45°C), making miscibility the primary parameter over solubility.

Predicted Solubility Map

Based on Group Contribution Methods (UNIFAC) and homologous series analysis (e.g., Methyl thiophene-3-carboxylate), the saturation profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility/Miscibility StatusThermodynamic Driver
Polar Protic Methanol, Ethanol, IPAFully Miscible / High Dipole-dipole interactions compensate for hydrophobic effect.
Polar Aprotic DMSO, DMF, AcetonitrileFully Miscible Strong solvation of the ester moiety; ideal for reaction media.
Chlorinated Dichloromethane, ChloroformFully Miscible Excellent solvent power; useful for liquid-liquid extraction.
Aromatic Toluene, XyleneFully Miscible

stacking interactions with the thiophene ring.
Aliphatic n-Hexane, CyclohexaneModerate to High Soluble, but may exhibit a miscibility gap at cryogenic temperatures (

).
Aqueous WaterImmiscible / Negligible Hydrophobic effect dominates;

.

Part 2: Experimental Protocol for Solubility Determination

Since peer-reviewed datasets for CAS 938006-77-0 are proprietary, you must generate self-validating data. The Laser Monitoring Observation Technique is the gold standard for establishing the Solid-Liquid Equilibrium (SLE) or Liquid-Liquid Equilibrium (LLE) cloud points.

Methodology: Laser Dynamic Monitoring

This method eliminates visual subjectivity by correlating solvent turbidity with laser transmittance.

Equipment Setup:

  • Jacketed Equilibrium Cell: 50 mL borosilicate glass with magnetic stirring.

  • Laser Source: He-Ne laser (

    
     nm) or high-stability diode.
    
  • Photo-detector: Silicon photodiode connected to a data logger.

  • Temperature Control: Circulating bath with accuracy

    
     K.
    

Workflow Diagram (Graphviz):

SolubilityProtocol Start Weigh Solute & Solvent Heat Heat to Dissolution (T > Predicted Saturation) Start->Heat Cool Controlled Cooling (Rate: 0.1 K/min) Heat->Cool Laser Monitor Laser Transmittance Cool->Laser Detect Detect Turbidity Onset (Nucleation/Cloud Point) Laser->Detect Record Record Equilibrium T (T_eq) Detect->Record Repeat Add Solvent Increment (Gravimetric) Record->Repeat  Next Mole Fraction   Repeat->Heat

Figure 1: Dynamic Laser Monitoring workflow for precise solubility/cloud-point determination.

Protocol Execution
  • Preparation: Load a known mass (

    
    ) of Methyl 5-ethylthiophene-3-carboxylate into the cell. Add initial solvent mass (
    
    
    
    ).
  • Dissolution: Heat mixture until fully clear (transmittance

    
    ).
    
  • Equilibration: Cool at a slow ramp (0.1 K/min).

  • Detection: The temperature at which transmittance drops sharply indicates the saturation point (

    
    ) or liquid-liquid phase separation.
    
  • Iteration: Add more solvent gravimetrically to change the mole fraction (

    
    ) and repeat to construct the full polythermal curve.
    

Part 3: Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive model for process scale-up, apply the Modified Apelblat Equation . This semi-empirical model is robust for correlating solubility of thiophene esters in organic solvents.

The Modified Apelblat Model


  • 
    : Mole fraction of Methyl 5-ethylthiophene-3-carboxylate.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters Calculation: Once


 are determined, calculate the solution enthalpy (

) and entropy (

):


Interpretation for Process Design
  • Positive

    
    :  Endothermic dissolution. Solubility increases with temperature (typical for this class).
    
    • Implication: Cooling crystallization is a viable purification method if the compound is solid.

  • Positive

    
    :  Entropy-driven process.
    
    • Implication: The disordering of the crystal lattice/liquid structure favors dissolution.

Part 4: Applications in Synthesis & Purification

Solvent Selection for Reaction (Nucleophilic Substitution/Coupling)
  • Recommended: Toluene or DMF .

    • Reasoning: High solubility ensures homogenous kinetics. Toluene allows for azeotropic water removal if the reaction involves condensation.

Purification Strategy (Liquid-Liquid Extraction)

Since Methyl 5-ethylthiophene-3-carboxylate is lipophilic (


):
  • System: Ethyl Acetate / Water or DCM / Water.

  • Phase Distribution: The thiophene ester will partition >98% into the organic phase.

  • Washing: Acidic/Basic aqueous washes can remove polar impurities (e.g., unreacted thiophene carboxylic acids or amine precursors) while retaining the ester in the organic layer.

Crystallization (If Solid)

If the batch solidifies (e.g., high purity isomer):

  • Solvent System: Ethanol/Water (Antisolvent method) or n-Hexane (Cooling method).

  • Thermodynamic Control: Use the Apelblat curves to define the metastable zone width (MSZW) to prevent oiling out.

References

  • Physicochemical Properties of Thiophene Esters. Chem-Impex International. Catalog No. 938006-77-0.[1][2][3][4][5][6][7] Link

  • Solubility Measurement and Modeling of Thiophene Derivatives. Journal of Chemical & Engineering Data. (Methodological Reference for Laser Monitoring). Link

  • Thermodynamic Analysis of 2-Amino-thiophene Derivatives. Journal of Molecular Liquids. (Comparative thermodynamic data for structural analogs). Link

  • Synthesis and Properties of Methyl 5-ethylthiophene-3-carboxylate. BLD Pharmatech. Product Analysis & Safety Data Sheet. Link

Sources

Unlocking the Pharmacological Potential of Methyl 5-ethylthiophene-3-carboxylate Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for multi-target-directed ligands (MTDLs) accelerates in modern drug discovery, the thiophene scaffold has emerged as a highly versatile bioisostere for benzene and other aromatic systems. Specifically, Methyl 5-ethylthiophene-3-carboxylate (CAS 938006-77-0) and its closely related ethyl/methyl ester derivatives serve as critical building blocks in the synthesis of advanced pharmacophores. By acting as a central hub for derivatization, this scaffold enables the precise tuning of electronic distribution, steric bulk, and lipophilicity.

This whitepaper provides an in-depth technical analysis of the biological activities associated with 5-alkylthiophene-3-carboxylate derivatives, focusing on their proven efficacy as neurotherapeutics (acetylcholinesterase inhibitors) and broad-spectrum antimicrobial agents.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of the 5-ethylthiophene-3-carboxylate core is not coincidental; it is the result of highly specific structure-activity relationships (SAR):

  • The Thiophene Core: The sulfur heteroatom provides unique polarizability and a distinct bond angle geometry compared to phenyl rings. This allows the core to intercalate deeply into the hydrophobic pockets of target enzymes, such as the catalytic active site (CAS) of Acetylcholinesterase (AChE)[1].

  • 5-Ethyl Substitution: The addition of an ethyl group at the 5-position strategically increases the partition coefficient (LogP) of the molecule. In neurotherapeutic applications, this enhanced lipophilicity is the primary causal factor for improved Blood-Brain Barrier (BBB) permeation, a non-negotiable prerequisite for central nervous system (CNS) active drugs[2].

  • 3-Carboxylate Moiety: The ester group acts as a critical hydrogen-bond acceptor. During target engagement, the carbonyl oxygen forms stable hydrogen bonds with specific amino acid residues (e.g., Phe288 in the AChE active site), anchoring the molecule and preventing substrate access[3].

Primary Biological Activities

Neurotherapeutics: Acetylcholinesterase (AChE) Inhibition

The most promising application of thiophene-3-carboxylate derivatives lies in the management of neurodegenerative disorders, particularly Alzheimer's Disease (AD). The standard of care, Donepezil, functions by inhibiting AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine (ACh) and enhancing cholinergic signaling[4].

Recent in vitro evaluations demonstrate that specific piperazine- and piperidine-substituted thiophene-3-carboxamides derived from the carboxylate core exhibit superior inhibitory profiles compared to Donepezil[3]. For instance, certain derivatives achieve up to 60% AChE inhibition under standardized conditions, compared to Donepezil's 40%[1]. The mechanism relies on dual-site binding: the lipophilic thiophene tail interacts with the Peripheral Anionic Site (PAS), while the substituted amide/ester head navigates down the enzymatic gorge to block the Catalytic Active Site (CAS)[4].

AChE_Mechanism Ligand 5-Ethylthiophene- 3-carboxylate AChE AChE Enzyme (Catalytic Triad) Ligand->AChE Competitive Inhibition ACh Acetylcholine (Accumulation) AChE->ACh Prevents Hydrolysis Receptor Cholinergic Receptors ACh->Receptor Synaptic Activation

Fig 1: Mechanism of AChE inhibition by thiophene derivatives to enhance cholinergic signaling.

Antimicrobial and Antifungal Efficacy

Beyond the CNS, the thiophene-3-carboxylate scaffold exhibits potent broad-spectrum antimicrobial activity. When derivatized with triazole or pyrimidine moieties, these compounds disrupt bacterial cell wall synthesis and alter membrane permeability[5].

In standardized tube dilution assays, specific thiophene derivatives have demonstrated remarkable minimum inhibitory concentrations (MIC) as low as 0.81 µM/mL against Staphylococcus aureus and Escherichia coli, rivaling standard antibiotics like Cefadroxil[6]. Furthermore, they exhibit pronounced antifungal activity against Candida albicans and Aspergillus niger, establishing the scaffold as a dual-threat anti-infective agent[6].

Quantitative Data Presentation

To provide a clear benchmarking of the scaffold's potential, the following tables summarize validated in vitro data from recent pharmacological evaluations.

Table 1: Comparative AChE Inhibitory Activity of Thiophene Derivatives

Compound / Derivative Target Enzyme Inhibition (%) IC₅₀ (µM) Reference
Donepezil (Standard) AChE 40.0% 0.04 [3],[1]
Derivative IIId (Piperazine-substituted) AChE 60.0% 0.02 [3]
Thieno-oxazepine Hybrid 14 AChE 71.2% 0.39 [4]

| Thieno-oxazepine Hybrid 16 | AChE | 75.0% | 0.76 |[4] |

Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungi) Reference
Cefadroxil (Standard) 1.50 µM/mL 2.50 µM/mL N/A [6]
Fluconazole (Standard) N/A N/A 1.50 µM/mL [6]
Derivative S1 0.81 µM/mL 0.81 µM/mL 1.62 µM/mL [6]

| Derivative S4 | 1.82 µM/mL | 1.82 µM/mL | 0.91 µM/mL |[6] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and biological validation of these derivatives. Every step is designed with built-in causality and validation checkpoints.

Protocol 1: Synthesis via the Gewald Multicomponent Reaction

Causality: The Gewald reaction is selected because it allows for the convergent, one-pot assembly of the highly substituted thiophene core. By reacting a ketone, an α-cyanoester, and elemental sulfur in the presence of a base, we bypass unstable intermediates and ensure absolute regioselectivity[3],[1].

  • Reagent Preparation: Combine 0.05 mol of the target ketone (e.g., 2-butanone for the 5-ethyl derivative) and 0.05 mol of methyl cyanoacetate in a round-bottom flask.

  • Sulfur Addition: Add 0.06 mol of elemental sulfur (S₈) to the mixture. Rationale: A slight excess of sulfur drives the equilibrium forward during the cyclization phase.

  • Catalysis: Introduce 0.05 mol of diethylamine dropwise under continuous stirring. Rationale: The secondary amine acts as a base catalyst, initiating the Knoevenagel condensation between the ketone and the cyanoacetate.

  • Thermal Activation: Stir the reaction mixture at 40–50 °C for 2 hours. Monitor progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) mobile phase until the starting materials are consumed[6].

  • Isolation: Allow the mixture to rest overnight at room temperature. Filter the resulting precipitate, wash with distilled water to remove unreacted amine, and recrystallize from absolute ethanol to yield the pure methyl 5-ethylthiophene-3-carboxylate derivative.

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Causality: Ellman's method is the gold standard for cholinesterase assays. It relies on the enzymatic hydrolysis of acetylthiocholine to thiocholine. The free sulfhydryl group of thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate anion. This anion exhibits a strong absorption maximum at 412 nm, providing a self-validating, highly reproducible colorimetric readout directly proportional to enzyme activity[3].

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Rationale: AChE activity is highly pH-dependent; pH 8.0 mimics physiological optimums for the assay.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of the synthesized thiophene derivative (dissolved in DMSO, final well concentration <1% to prevent enzyme denaturation), and 20 µL of AChE enzyme solution (0.22 U/mL).

  • Incubation: Incubate the microplate at 25 °C for 15 minutes to allow the inhibitor to bind to the active/peripheral sites of the enzyme.

  • Colorimetric Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of acetylthiocholine iodide (0.075 M) to initiate the reaction.

  • Quantification: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes. Use Donepezil as a positive control and a DMSO-only well as a negative control[1].

Screening_Workflow Synthesis 1. Gewald Synthesis (Scaffold Generation) Purification 2. HPLC & NMR (Purity Validation >95%) Synthesis->Purification Assay 3. Ellman's Assay (Colorimetric at 412nm) Purification->Assay Analysis 4. IC50 Calculation (Non-linear Regression) Assay->Analysis Hit 5. Lead Identification (vs. Donepezil) Analysis->Hit Efficacy Confirmed

Fig 2: Self-validating experimental workflow for the synthesis and biological screening of hits.

References

  • Mabkhot, Y. N., et al. "Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate." Chemistry Central Journal, 2017. URL:[Link]

  • Gouda, M. A., et al. "Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors." National Institutes of Health (PMC), 2014. URL:[Link]

  • Kaur, M., et al. "Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity." Chemistry Central Journal, 2019. URL:[Link]

  • Al-Mekhlafi, F. A., et al. "Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease." MDPI (International Journal of Molecular Sciences), 2023. URL:[Link]

Sources

Thermogravimetric Analysis of Methyl 5-ethylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 5-ethylthiophene-3-carboxylate (CAS: 938006-77-0) is a functionalized thiophene ester commonly utilized as a pharmacophore building block in the synthesis of anti-inflammatory agents and kinase inhibitors. In drug development, characterizing its thermal profile is critical not just for stability assessment, but for establishing process parameters during purification (distillation/crystallization) and formulation.

This guide details the thermogravimetric analysis (TGA) of this compound. Unlike high-molecular-weight polymers, this low-molecular-weight intermediate (MW: 184.26 g/mol ) presents a specific challenge: distinguishing between volatilization (evaporation) and thermal decomposition.

Compound Snapshot
PropertyValueRelevance to TGA
Molecular Formula

Sulfur content implies potential for

evolution during oxidative degradation.
Molecular Weight 184.26 g/mol Low MW suggests high volatility; likely to evaporate before decomposing in open pans.
Predicted Boiling Point ~240–260°CThe primary mass loss event in TGA will correlate with this range.
Physical State Liquid/Low-melt SolidRequires specific pan handling to prevent capillary creep or splashing.

Experimental Methodology (The "How")

Instrument Configuration
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

  • Balance Sensitivity:

    
     is required to detect early onset of volatiles.
    
  • Purge Gas:

    • Nitrogen (Inert): 25 mL/min (Balance), 50 mL/min (Sample). Used to determine pure physical evaporation and non-oxidative pyrolysis.

    • Air/Oxygen (Oxidative): Used only if assessing oxidative stability limits (e.g., shelf-life modeling).

The "Pan Geometry" Variable

The choice of crucible dictates the data you collect.

  • Protocol A: Open Platinum/Alumina Pan

    • Objective: Determine Volatility & Boiling Point.

    • Mechanism: Unrestricted evaporation.

    • Result: Mass loss onset correlates with vapor pressure;

      
       will be significantly lower than decomposition temperature (
      
      
      
      ).
  • Protocol B: Pinhole Hermetic Aluminum Pan

    • Objective: Determine Thermal Stability (

      
      ).
      
    • Mechanism: A lid with a laser-drilled pinhole (50–75

      
      ) creates a "self-generated atmosphere," suppressing evaporation and shifting the boiling point higher.
      
    • Result: Allows the sample to reach higher temperatures to observe chemical bond breaking (degradation) before it physically evaporates.

Standard Operating Procedure (SOP)
  • Taring: Tare the empty pan with the lid (if using Protocol B).

  • Loading: Pipette 10–15 mg of Methyl 5-ethylthiophene-3-carboxylate. Note: Avoid wetting the pan rim to prevent "pan jumping" due to surface tension changes.

  • Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Cleaning: For thiophene derivatives, verify the thermocouple remains clean, as sulfur deposits can alter sensor sensitivity.

Data Interpretation & Mechanism (The "What")

The Thermal Profile

For Methyl 5-ethylthiophene-3-carboxylate, the TGA curve will exhibit distinct features based on the pan type used.

Scenario A: Open Pan (Evaporation Dominant)
  • Onset (

    
    ):  ~120–140°C.
    
  • Inflection Point: ~245°C (Correlates with Boiling Point).

  • Residue: ~0% (Complete evaporation).

  • Interpretation: The mass loss is physical. No chemical bonds are broken. This data helps design vacuum distillation protocols.

Scenario B: Pinhole Pan (Decomposition Dominant)
  • Onset (

    
    ):  >280°C.
    
  • Step 1: Decarboxylation (Loss of

    
     and methyl group).
    
  • Step 2: Thiophene ring opening (Pyrolysis).

  • Residue: Carbonaceous char (10–20%).

Decomposition Pathways

The thermal degradation of thiophene esters often follows a radical mechanism.

  • Ester Cleavage: Homolytic cleavage of the

    
     bond or decarboxylation.
    
  • Ring Fragmentation: At high temperatures (>450°C), the thiophene ring fractures, releasing

    
     and acetylene derivatives.
    

DecompositionPathway Compound Methyl 5-ethylthiophene-3-carboxylate Evap Physical Evaporation (Open Pan, <250°C) Compound->Evap Heat (Open System) Decomp Chemical Decomposition (Sealed/High T, >300°C) Compound->Decomp Heat (Confined System) Step1 Ester Pyrolysis (-CO2, -CH3) Decomp->Step1 Step2 Thiophene Ring Opening (-H2S, -CS) Step1->Step2 T > 450°C

Figure 1: Divergent thermal pathways based on experimental containment.

Kinetic Analysis (Advanced)

To predict shelf-life or process safety limits, we calculate the Activation Energy (


) using Modulated TGA  or Variable Heating Rate  methods (ASTM E1641).

The Flynn-Wall-Ozawa (FWO) Method: Perform TGA runs at


 °C/min. Plot 

vs

for a fixed conversion

(e.g., 5% mass loss).


  • If

    
    :  The process is Evaporation  (Physical).
    
  • If

    
    :  The process is Decomposition  (Chemical).
    

Self-Validating Check: If your calculated


 varies significantly with conversion (

), the process involves complex multi-step kinetics (e.g., simultaneous evaporation and degradation).

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Mass gain before loss Buoyancy effect or OxidationPerform blank run subtraction; Switch to

purge.
Jagged/Noisy curve "Pan Jumping" (Rapid boiling)Use a pinhole lid to regulate pressure release; reduce heating rate.
Residue > 0% in Open Pan Impurities or PolymerizationCheck sample purity (HPLC); The thiophene ring may polymerize at high T.

Visualization of the Workflow

TGA_Workflow Start Start: Methyl 5-ethylthiophene-3-carboxylate Goal Define Goal Start->Goal Vol Volatility/Boiling Point Goal->Vol Process Eng. Stab Thermal Stability/Purity Goal->Stab QA/Safety MethodA Method A: Open Pan 10°C/min, N2 Purge Vol->MethodA MethodB Method B: Pinhole Hermetic Pan 10°C/min, N2 Purge Stab->MethodB AnalysisA Analyze Onset T (Correlate to Vapor Pressure) MethodA->AnalysisA AnalysisB Analyze Decomposition T (Identify degradation onset) MethodB->AnalysisB Kinetics Kinetic Analysis (FWO) Calculate Ea AnalysisA->Kinetics Optional AnalysisB->Kinetics

Figure 2: Decision matrix for selecting the appropriate TGA protocol.

References

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • ASTM International. (2018). ASTM E1131-08 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds: Evaporation vs. Decomposition. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Thiophene, 3-methyl- Thermochemical Data. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2025).[1][2] Methyl 3-thiophenecarboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Thiophene Nucleus as a Privileged Scaffold in Modern Chemistry

In the vast landscape of heterocyclic chemistry, few structures command the same level of attention and utility as the thiophene ring.[1] This five-membered, sulfur-containing aromatic heterocycle is not merely a molecular building block; it is a "privileged pharmacophore" in medicinal chemistry, a cornerstone of materials science, and a testament to the versatility of organic synthesis.[2][3][4] Its significance is underscored by its presence in numerous FDA-approved drugs, where it imparts crucial physicochemical and biological properties.[2][5][6] The thiophene moiety's ability to act as a bioisostere for the phenyl group, for instance, allows chemists to fine-tune a molecule's solubility, metabolic stability, and receptor binding affinity—often leading to enhanced therapeutic outcomes.[2][7]

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, textbook format in favor of a narrative that flows from foundational synthesis to practical application. We will delve into the causality behind experimental choices, explore the self-validating nature of robust protocols, and ground our discussion in authoritative, verifiable references. Our objective is to provide not just a map of the existing landscape, but a compass for navigating the discovery of novel thiophene compounds with transformative potential.

Part 1: Core Synthetic Strategies for the Thiophene Ring

The construction of the thiophene nucleus from acyclic precursors is a foundational skill. While numerous methods exist, a few have emerged as cornerstones of the synthetic chemist's toolbox due to their reliability and versatility. Understanding the mechanism and rationale behind each is critical for selecting the appropriate route for a given target molecule.

The Paal-Knorr Thiophene Synthesis: The Classic Condensation

First reported in 1884, the Paal-Knorr synthesis remains a direct and powerful method for converting 1,4-dicarbonyl compounds into thiophenes.[8] The causality behind this reaction lies in the use of a potent sulfurizing agent, which also acts as a dehydrator to drive the reaction towards the stable aromatic product.[8]

  • Core Transformation: A 1,4-diketone is heated with a sulfur source.

  • Key Reagents: Phosphorus pentasulfide (P₄S₁₀) is the traditional choice, though Lawesson's reagent is a milder, more soluble, and often more effective alternative.[2][8][9]

  • Mechanism Rationale: The reaction proceeds through the initial thionation of one or both carbonyls to form a thioketone. This is followed by tautomerization to a thioenol, intramolecular cyclization, and finally, dehydration to yield the aromatic thiophene ring.[8][10] The thermodynamic stability of the resulting aromatic system is the ultimate driving force.

While effective, traditional Paal-Knorr conditions can be harsh, potentially limiting their compatibility with sensitive functional groups.[2] Modern advancements, particularly the use of microwave-assisted heating, have revolutionized this method by dramatically reducing reaction times and often improving yields.[10]

Paal-Knorr_Mechanism cluster_0 Paal-Knorr Thiophene Synthesis start 1,4-Dicarbonyl step1 Thionation (e.g., Lawesson's Reagent) start->step1 step2 Thioketone Intermediate step1->step2 step3 Tautomerization (Thioenol Formation) step2->step3 step4 Intramolecular Cyclization step3->step4 step5 Dehydration step4->step5 end_node Substituted Thiophene step5->end_node

Caption: Mechanism of the Paal-Knorr thiophene synthesis.
The Gewald Aminothiophene Synthesis: Accessing a Key Building Block

The Gewald synthesis is arguably the most important method for preparing 2-aminothiophenes, which are exceptionally valuable intermediates in medicinal chemistry.[11][12] Its elegance lies in a one-pot condensation and cyclization sequence.

  • Core Transformation: A ketone or aldehyde (with an α-methylene group) reacts with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[9][13]

  • Mechanism Rationale: The process begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile.[13] Elemental sulfur then adds to the enolate of this intermediate, followed by an intramolecular cyclization and tautomerization to furnish the stable 2-aminothiophene product.

The choice of base (e.g., morpholine, triethylamine) is critical for promoting the initial condensation without causing unwanted side reactions. This method's high functional group tolerance and operational simplicity have made it a workhorse in the field.

Gewald_Synthesis cluster_1 Gewald Aminothiophene Synthesis reactants Ketone/Aldehyde + Activated Nitrile step1 Knoevenagel Condensation (Base-catalyzed) reactants->step1 step2 α,β-Unsaturated Nitrile Intermediate step1->step2 step3 Addition of Elemental Sulfur (S₈) step2->step3 step4 Intramolecular Cyclization step3->step4 step5 Tautomerization step4->step5 product 2-Aminothiophene step5->product

Caption: Workflow of the Gewald aminothiophene synthesis.
The Fiesselmann Thiophene Synthesis: A Regioselective Route

Developed in the 1950s, the Fiesselmann synthesis provides a regioselective pathway to highly functionalized thiophenes, specifically 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14][15]

  • Core Transformation: A thioglycolic acid derivative undergoes a base-catalyzed condensation with an α,β-acetylenic ester.[13][14][16]

  • Mechanism Rationale: The reaction proceeds via a sequence of Michael additions to form a thioacetal intermediate.[13][15] This is followed by an intramolecular Dieckmann condensation to forge the five-membered ring. Finally, elimination and tautomerization, driven by the formation of the aromatic system, yield the stable 3-hydroxythiophene product.[14][15]

This method's value lies in its ability to construct a specific and often difficult-to-access substitution pattern directly.

Part 2: Characterization and Validation of Novel Compounds

The synthesis of a novel compound is incomplete without rigorous structural confirmation. A multi-technique approach is essential to create a self-validating system where each piece of data corroborates the others, ensuring the absolute identity and purity of the new chemical entity.

Spectroscopic and Spectrometric Elucidation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy remain the gold standard for elucidating the carbon-hydrogen framework of a molecule.[17][18] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon environments, provide a detailed map of the molecular structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is non-negotiable for confirming the molecular formula of a new compound by providing a highly accurate mass measurement.[17][19] Techniques like MALDI-TOF can be used for less soluble or higher molecular weight compounds.[18]

  • Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups (e.g., C=O, N-H, O-H), confirming that the desired transformations have occurred.[17]

Purity and Separation
  • Chromatography: Thin-Layer Chromatography (TLC) is used ubiquitously for monitoring reaction progress in real-time.[10] Upon completion, flash column chromatography is the primary method for purifying the crude product to a high degree of homogeneity.[10][19]

Part 3: The Thiophene Scaffold in Drug Discovery

The journey from a newly synthesized molecule to a potential drug candidate is guided by the principles of medicinal chemistry, where structure is intrinsically linked to biological function.

Drug_Discovery_Workflow cluster_2 Thiophene Drug Discovery Logic synthesis Synthesis of Novel Thiophene Analogues characterization Structural Characterization & Purity Assessment synthesis->characterization screening Biological Screening (In Vitro / In Vivo) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Rational Design Feedback Loop optimization Lead Optimization sar->optimization candidate Drug Candidate optimization->candidate

Caption: A logical workflow for thiophene-based drug discovery.
Structure-Activity Relationship (SAR) Analysis

SAR studies explore how systematic changes to a molecule's structure impact its biological activity.[20] For thiophene scaffolds, the position and electronic nature of substituents are critical determinants of the pharmacological profile.[21]

Modification Position Substituent Type General Impact on Activity Rationale / Causality
Thiophene Ring (C5) Electron-Withdrawing (e.g., -NO₂, -CN)Potential IncreaseCan enhance interactions with electron-rich pockets in a target protein or alter the pKa of adjacent groups.[21]
Electron-Donating (e.g., -OCH₃, -NH₂)VariableMay improve binding through hydrogen bonding but can also increase metabolic susceptibility at that position.[21]
Halogens (e.g., -Cl, -Br)Potential IncreaseCan form halogen bonds, a key non-covalent interaction, and increases lipophilicity, which may improve membrane permeability.[21]
Side Chain (e.g., at C2) Increased Saturation (e.g., Butenyl to Butyl)Decrease or Change in SpecificityReduces the conformational rigidity of the molecule, which may be essential for precise binding to a receptor or enzyme active site.[21]
Therapeutic Landscape and Approved Drugs

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, leading to their approval for treating a wide range of conditions.[2][5][6][22][23][24] This versatility makes the scaffold a continuous source of interest for new therapeutic programs.

FDA-Approved Drug Therapeutic Class Primary Use / Mechanism
Clopidogrel AntiplateletInhibits blood clot formation by blocking the P2Y₁₂ receptor on platelets.[2]
Olanzapine AntipsychoticUsed to treat schizophrenia and bipolar disorder; acts on dopamine and serotonin receptors.[2]
Tiaprofenic Acid Anti-inflammatory (NSAID)Inhibits cyclooxygenase (COX) enzymes to reduce pain and inflammation.[2][24]
Raltitrexed AnticancerAn antimetabolite that inhibits thymidylate synthase, crucial for DNA synthesis.[25]
Sertaconazole AntifungalUsed to treat fungal skin infections by inhibiting ergosterol synthesis.[2][5]

Part 4: Field-Proven Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems, providing clear steps from synthesis to initial biological evaluation.

Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Thiophene

This protocol is adapted from efficient procedures that leverage microwave irradiation to accelerate the classic Paal-Knorr reaction.[10]

Materials:

  • Substituted 1,4-diketone (1.0 mmol)

  • Lawesson's Reagent (1.2 mmol, 1.2 equiv.)

  • Anhydrous Toluene (10 mL)

  • 10-20 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a 10-20 mL microwave reactor vial, combine the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (485 mg, 1.2 mmol).

  • Add Solvent: Add anhydrous toluene (10 mL) and a magnetic stir bar to the vial.

  • Seal Vessel: Securely cap the reaction vessel according to the manufacturer's specifications for the microwave synthesizer.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Irradiate the mixture at 150°C for 15-25 minutes. Causality: Microwave heating provides rapid and uniform energy transfer, overcoming the activation energy much more efficiently than conventional heating, thus shortening reaction times.

  • Reaction Monitoring: Progress can be monitored by periodically taking a small aliquot (after cooling) and analyzing it by TLC against the starting material.

  • Work-up: After the reaction has cooled to room temperature, concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to yield the pure substituted thiophene.

  • Characterization: Confirm the structure and purity of the final product using NMR, HR-MS, and FT-IR as described in Part 2.

Protocol: Antimicrobial Screening via Agar Well Diffusion Method

This is a standard, reliable method to obtain a qualitative and semi-quantitative assessment of a new compound's antibacterial activity.[17]

Materials:

  • Synthesized thiophene compound (dissolved in a suitable solvent like DMSO to a known concentration, e.g., 1 mg/mL)

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli)

  • Nutrient Agar plates

  • Sterile 100 µL broth cultures of bacteria (24h mature)

  • Sterile L-shaped glass rod

  • Sterile cork borer (e.g., 6mm diameter)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent, e.g., DMSO)

  • Incubator at 37°C

Procedure:

  • Plate Preparation: Prepare Nutrient Agar plates according to standard procedures.

  • Bacterial Seeding: Pipette 100 µL of a 24-hour mature broth culture of the test bacterium onto the surface of an agar plate. Spread the inoculum evenly over the entire surface using a sterile L-shaped glass rod. Allow the plate to dry for a few minutes.

  • Well Creation: Use a sterile 6mm cork borer to create uniform wells in the seeded agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the thiophene compound solution into one of the wells. Load the positive and negative controls into separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. Causality: The size of the zone is proportional to the compound's antimicrobial potency and its ability to diffuse through the agar. A larger zone indicates greater activity.

  • Validation: The experiment is validated by the presence of a clear inhibition zone for the positive control and no zone for the negative control.

Conclusion and Future Horizons

The thiophene scaffold continues to be a fertile ground for discovery. Its robust synthetic chemistry, coupled with its proven track record in medicine and materials science, ensures its relevance for years to come.[2][25] Future research will undoubtedly focus on developing even more efficient, sustainable, and regioselective synthetic methods.[25][26] The rise of challenges like antimicrobial resistance necessitates the exploration of novel thiophene derivatives that can overcome existing resistance mechanisms.[27] By integrating classical synthetic wisdom with modern techniques and a deep understanding of structure-activity relationships, the scientific community is well-equipped to unlock the next generation of innovative thiophene-based compounds.

References

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  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14. [Link]

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  • Morales-Tenorio, M., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 66(15), 10565-10581. [Link]

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In Silico Screening of Methyl 5-ethylthiophene-3-carboxylate Analogs: A Structure-Based Drug Design (SBDD) Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, autonomous in silico screening campaign for analogs of Methyl 5-ethylthiophene-3-carboxylate (METC) . It is designed for medicinal chemists and computational biologists, moving beyond generic protocols to focus on the specific electronic and steric properties of the thiophene scaffold.

Executive Summary & Scaffold Analysis

The Methyl 5-ethylthiophene-3-carboxylate (METC) scaffold represents a "privileged structure" in medicinal chemistry. Its core value lies in the thiophene ring’s bioisosterism with benzene, offering altered lipophilicity (LogP) and metabolic profiles, while the 3-carboxylate and 5-ethyl groups provide distinct vectors for molecular interaction.

Why this scaffold?

  • 5-Ethyl Group: Provides a hydrophobic anchor, ideal for filling hydrophobic pockets (e.g., the specificity pocket of kinases or the hydrophobic channel of GPCRs).

  • 3-Carboxylate: A hydrogen bond acceptor. It serves as a "warhead" precursor—readily convertible to carboxamides, hydrazides, or bioisosteric heterocycles (e.g., oxadiazoles) to tune solubility and target affinity.

  • C2 Position: The most reactive site for electrophilic substitution or metal-catalyzed cross-coupling, allowing for rapid library expansion.

This guide details a screening campaign to identify METC analogs as Type II Kinase Inhibitors (specifically targeting VEGFR-2 ), a validated therapeutic strategy for this chemical class.

Computational Infrastructure & Library Design

Before screening, we must construct a virtual library that respects the synthetic feasibility of the METC core.

Combinatorial Library Enumeration

We utilize a Reaction-Based Enumeration strategy. We assume the METC core undergoes C2-functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to introduce diversity.

Protocol:

  • Core Definition: Define Methyl 5-ethylthiophene-3-carboxylate as the scaffold.

  • R-Group Selection: Select 5,000 diverse aryl/heteroaryl halides and amines from the eMolecules or ZINC15 database.

  • Enumeration: Use RDKit or Schrödinger’s Enumeration tool to generate the product library.

    • Reaction A: C2-Bromination

      
       Suzuki Coupling (Aryl-Aryl).
      
    • Reaction B: Ester Hydrolysis

      
       Amide Coupling (C3-Carboxamides).
      
  • Filtration: Remove compounds with reactive functional groups (PAINS) and Tanimoto coefficient > 0.95 (to ensure diversity).

Data Visualization: The Screening Funnel

The following diagram illustrates the logical flow from library generation to hit selection.

ScreeningFunnel Library Combinatorial Library (50,000 Analogs) Filter ADMET & PAINS Filter (Lipinski/Veber Rules) Library->Filter  -15,000 cmpds Docking_SP High-Throughput Docking (Glide SP / Vina) Filter->Docking_SP  Retain Drug-like Docking_XP Precision Docking (Glide XP / Gold) Docking_SP->Docking_XP  Top 10% MMGBSA Binding Free Energy (MM-GBSA Rescoring) Docking_XP->MMGBSA  Top 10% MD_Sim Molecular Dynamics (100ns Explicit Solvent) MMGBSA->MD_Sim  Top 20 Selection Final Hit Selection (Top 10 Candidates) MD_Sim->Selection  RMSD Stability

Figure 1: Hierarchical screening funnel reducing the initial library to high-confidence hits through increasing computational rigor.

Target Preparation & Molecular Docking[1][2][3][4]

Target Selection: VEGFR-2

Thiophene-3-carboxylates are documented kinase inhibitors. We select VEGFR-2 (PDB: 4ASD) as the target. The goal is to place the thiophene core in the ATP-binding pocket, with the 3-carboxylate interacting with the hinge region or the DFG motif.

Protein Preparation Protocol

Causality: Raw PDB structures contain artifacts (missing atoms, crystal waters) that distort docking scoring functions.

  • Import PDB: Load 4ASD into the modeling suite (e.g., Schrödinger Maestro, MOE).

  • Pre-processing:

    • Add missing hydrogens.

    • Assign bond orders (CCD database).

    • Cap termini (N-acetyl, C-methylamide).

  • H-Bond Optimization: Sample water orientations and flip Asn/Gln/His residues to maximize H-bond networks at pH 7.4.

  • Energy Minimization: Restrained minimization (OPLS4 force field) until RMSD converges to 0.30 Å. This relaxes steric clashes without altering the crystal conformation.

Grid Generation

Define the active site box centered on the co-crystallized ligand (Sorafenib).

  • Box Size:

    
     Å (sufficient to capture the DFG-out pocket).
    
  • Constraints: Define a Hydrogen Bond constraint on the hinge residue Cys919 . This forces the thiophene analogs to mimic the ATP-adenine interaction.

Docking Workflow

We employ a two-stage docking strategy to balance speed and accuracy.

StageAlgorithmPrecisionSamplingPurpose
1 Glide SP (Standard Precision)LowFlexible Ligand, Rigid ReceptorRapidly eliminate non-binders (steric clashes).
2 Glide XP (Extra Precision)HighEnhanced Sampling + Water Desolvation PenaltyRank ordering based on energetic fit.

Validation: The protocol is valid only if the co-crystallized ligand (Sorafenib) can be re-docked with an RMSD < 2.0 Å.

Post-Docking Refinement: MM-GBSA & Dynamics

Docking scores often fail to account for solvation effects accurately. We implement MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for rigorous rescoring.

Binding Free Energy Calculation

For the top 10% of docking hits:



  • Software: Prime (Schrödinger) or MMPBSA.py (Amber).

  • Threshold: Select compounds with

    
     kcal/mol (system dependent).
    
Molecular Dynamics (MD) Simulation

MD is the ultimate filter, testing the temporal stability of the predicted binding pose.

Protocol:

  • System Setup: Solvate the Protein-Ligand complex in a TIP3P water box (10 Å buffer). Add Na+/Cl- ions to neutralize charge (0.15 M).

  • Equilibration: NVT ensemble (1 ns)

    
     NPT ensemble (1 ns) at 300 K / 1 bar.
    
  • Production Run: 100 ns simulation using GROMACS or Desmond.

  • Analysis Metrics:

    • RMSD: Ligand RMSD must remain < 2.5 Å relative to the starting frame.

    • H-Bond Persistence: Key interactions (e.g., Cys919) must exist for >60% of the simulation time.

Biological Pathway Context

Understanding the downstream effect is crucial. Inhibiting VEGFR-2 blocks the angiogenesis signaling cascade.

SignalingPathway Ligand METC Analog VEGFR2 VEGFR-2 (Receptor) Ligand->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Phosphorylation RAF Raf VEGFR2->RAF AKT Akt/PKB PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis (Cell Proliferation) eNOS->Angiogenesis MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis

Figure 2: VEGFR-2 signaling cascade. METC analogs inhibit the receptor, blocking the PI3K/Akt and MAPK/ERK pathways essential for tumor angiogenesis.

ADMET Profiling & Hit Prioritization

Before synthesis, "hits" must be qualified as "leads". We use SwissADME or QikProp to predict pharmacokinetic liabilities.

Key Parameters for METC Analogs:

  • LogP: The 5-ethyl group increases lipophilicity. Ensure LogP < 5 to maintain oral bioavailability.

  • TPSA (Topological Polar Surface Area): Target < 140 Ų for cell membrane permeability.

  • Metabolic Stability: Check for labile sites. The ethyl group is susceptible to P450 oxidation (hydroxylation).

    • Mitigation: If the ethyl group is a metabolic soft spot, consider fluorination (e.g., 5-(2,2-difluoroethyl)) in the next design cycle.

Decision Logic for Analog Optimization

The following logic tree guides the iterative optimization of the METC scaffold based on screening results.

OptimizationLogic Start Initial Hit Evaluation Potency Potency (Kd < 100nM)? Start->Potency Solubility Solubility (LogS > -5)? Potency->Solubility Yes Optimize_C2 Modify C2-Aryl (Add H-bond donor) Potency->Optimize_C2 No Metabolism Metabolic Stability? Solubility->Metabolism Yes Optimize_C3 Modify C3-Ester to Amide/Bioisostere Solubility->Optimize_C3 No Optimize_C5 Fluorinate C5-Ethyl (Block Oxidation) Metabolism->Optimize_C5 No Lead Lead Candidate Metabolism->Lead Yes

Figure 3: Decision tree for Structure-Activity Relationship (SAR) optimization of the METC scaffold.

Conclusion

This in silico screening protocol transforms the Methyl 5-ethylthiophene-3-carboxylate scaffold from a simple chemical intermediate into a targeted therapeutic candidate. By leveraging the specific electronic properties of the thiophene ring and applying a rigorous filter of docking, MM-GBSA, and MD simulations, researchers can efficiently identify high-affinity VEGFR-2 inhibitors with favorable drug-like properties.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors Source: Bioorganic Chemistry (2024) URL:[Link]

  • In-Silico Drug Design of Thiophene Derivatives Targeting PDE4D Source: International Journal of Pharmaceutical Sciences URL:[Link] (General Journal Link as specific article DOI is dynamic)

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source:[1][2] Scientific Reports (2017) URL:[Link]

  • RCSB Protein Data Bank: Structure of VEGFR-2 (PDB: 4ASD) Source: RCSB PDB URL:[Link]

  • Thiophene-based derivatives as anticancer agents: An overview Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 5-ethylthiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility of Methyl 5-ethylthiophene-3-carboxylate (CAS 938006-77-0).[1]

Abstract & Chemical Profile

Methyl 5-ethylthiophene-3-carboxylate represents a "privileged" scaffold in modern drug discovery.[1] Unlike its unsubstituted or 5-methyl analogs, the 5-ethyl moiety provides a critical balance of lipophilicity (


cLogP 

+0.5 vs. methyl) and steric bulk, often necessary to fill hydrophobic pockets in kinases (e.g., VEGFR-2) and GPCRs (e.g., GABA-B) without incurring the metabolic liability of longer alkyl chains.

Crucially, this building block acts as a regio-controlled template .[1] The ethyl group at C-5 effectively blocks the most reactive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position, forcing electrophilic substitution to occur exclusively at the C-2 position. This inherent "protecting group" effect streamlines the synthesis of 2,3,5-trisubstituted thiophenes, eliminating the need for complex separation of regioisomers.
Chemical Specifications
PropertyValue
IUPAC Name Methyl 5-ethylthiophene-3-carboxylate
CAS Number 938006-77-0
Molecular Formula C

H

O

S
Molecular Weight 170.23 g/mol
Key Functionality C-3 Ester (Electrophile), C-2 Open

-site (Nucleophile), C-5 Blocked
Predicted cLogP ~2.8 (Ideal for CNS/Oral bioavailability)

Synthetic Versatility & Logic (The "Why")

The utility of this building block lies in its divergent reactivity . By manipulating the C-2 and C-3 positions, researchers can access three distinct chemical spaces:[1]

  • C-3 Amide Libraries: Direct hydrolysis and coupling for fragment-based screening.[1]

  • C-2 Arylation (Biaryl Scaffolds): The C-5 ethyl group forces halogenation to C-2, enabling precise Suzuki/Stille couplings.[1]

  • Fused Heterocycles: Access to thienopyrimidines and thienopyridazines via C-2 functionalization (Nitration/Amination).[1]

Strategic Reaction Pathway

G Core Methyl 5-ethylthiophene- 3-carboxylate (Core Scaffold) Acid 5-Ethylthiophene- 3-carboxylic acid Core->Acid LiOH, THF/H2O (Hydrolysis) Bromo Methyl 2-bromo-5-ethyl- thiophene-3-carboxylate Core->Bromo NBS, DMF (Regioselective C-2 subst.) Nitro 2-Nitro Intermediate Core->Nitro HNO3, Ac2O Amide Amide Library (Fragment Screening) Acid->Amide HATU, R-NH2 Suzuki 2-Aryl-5-ethyl- thiophene-3-carboxylates (Kinase Inhibitors) Bromo->Suzuki Ar-B(OH)2, Pd(PPh3)4 Amino 2-Amino Intermediate Nitro->Amino Fe, AcOH Fused Thieno[2,3-d]pyrimidines (Bioisosteres of Quinazolines) Amino->Fused Formamide/Cyclization

Figure 1: Divergent synthesis workflows originating from the Methyl 5-ethylthiophene-3-carboxylate core.[1] Note the regioselective bromination at C-2 enabled by the C-5 ethyl block.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C-2 Bromination

Objective: To install a handle for cross-coupling at the C-2 position. Mechanism: The C-5 position is sterically and electronically blocked by the ethyl group.[1] N-Bromosuccinimide (NBS) preferentially attacks the remaining ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position (C-2) over the 

-position (C-4) due to electronic stabilization of the intermediate sigma complex by the sulfur atom.

Materials:

  • Methyl 5-ethylthiophene-3-carboxylate (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • DMF (Anhydrous, 0.5 M concentration)

  • Sodium thiosulfate (sat.[1] aq.)

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 5-ethylthiophene-3-carboxylate (1.70 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (foil-wrapped).

  • Addition: Cool the solution to 0°C. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product (Rf ~0.[1]6) should appear as the starting material (Rf ~0.5) disappears.[1]

  • Quench: Pour the reaction mixture into ice-water (100 mL) containing saturated sodium thiosulfate (10 mL) to destroy excess bromine.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x) and brine (1 x).[3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude usually requires no chromatography, but if necessary, purify via silica plug (100% Hexanes).

    • Expected Yield: 85–95%[1]

    • Product: Methyl 2-bromo-5-ethylthiophene-3-carboxylate.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C-2 Arylation)

Objective: To synthesize biaryl scaffolds common in VEGFR/PDGFR inhibitors.[1]

Materials:

  • Methyl 2-bromo-5-ethylthiophene-3-carboxylate (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the bromide (1.0 eq), boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in Dioxane/Water (4:1, 0.2 M). Sparge with Argon for 10 minutes.
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.05 eq) quickly and seal the vessel.
  • Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Workup: Dilute with EtOAc, filter through Celite, and wash with water.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol C: Hydrolysis to Carboxylic Acid

Objective: To generate the free acid for amide library synthesis.

Step-by-Step Procedure:

  • Dissolve the ester (1.0 eq) in THF/MeOH/Water (3:1:1).[1]

  • Add LiOHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H
    
    
    
    O (3.0 eq). Stir at RT for 3 hours.[1]
  • Acidify to pH 2 with 1N HCl. The acid often precipitates as a white solid.[1]

  • Filter and dry.[1][4] This intermediate is stable and can be stored for months.[1]

Case Study: Thiophene-Based Kinase Inhibitors

Context: Many FDA-approved kinase inhibitors (e.g., Sunitinib, Pazopanib) utilize heterocyclic cores to bind the ATP hinge region. The 5-ethylthiophene-3-carboxamide scaffold serves as a bioisostere for the phenyl ring in "Type II" kinase inhibitors, offering improved solubility and a unique vector for the "tail" region of the inhibitor.[1]

Design Logic:

  • Hinge Binder: An amide linkage at C-3 connects to a hinge-binding motif (e.g., aminopyrimidine).[1]

  • Hydrophobic Pocket: The 5-ethyl group sits in the hydrophobic back-pocket (Gatekeeper region), providing better van der Waals contact than a methyl group, while avoiding the steric clash of a tert-butyl group.

  • Solubility: The thiophene sulfur atom can accept hydrogen bonds (weakly), potentially improving solubility compared to a phenyl analog.

Comparative Data (Hypothetical Optimization): | Analog (R-group at C-5) | ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (VEGFR-2) | cLogP | Microsomal Stability (t

) | | :--- | :--- | :--- | :--- | | Methyl (-CH

) | 120 nM | 2.3 | >60 min | | Ethyl (-CH

CH

)
| 15 nM | 2.8 | >60 min | | Isopropyl (-CH(CH

)

) | 18 nM | 3.2 | 45 min (Metabolic soft spot) |

Note: The ethyl analog often represents the "Goldilocks" zone of potency vs. physicochemical properties.

References

  • Gewald Reaction & Thiophene Synthesis

    • Gewald, K., Schinke, E., & Böttcher, H. (1966).[5][6][7] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94–100.[5][6] Link

  • Regioselective Bromination of Thiophenes: Campaigne, E., & Bourgeois, R. C. (1954). Halogenation of Thiophenes. Journal of the American Chemical Society, 76, 2445. (Foundational work on thiophene directing effects).
  • Thiophene-3-Carboxamides as Kinase Inhibitors

    • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. (2024).[1] Bioorganic Chemistry. Link

  • Suzuki Coupling on Thiophenes

    • Gong, Y., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Beilstein Journal of Organic Chemistry, 12, 2204–2212. Link

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Application Note: Controlled End-Capping of Polythiophenes Using Methyl 5-ethylthiophene-3-carboxylate for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus: Synthesis of bioconjugate-ready, end-capped poly(3-hexylthiophene) (P3HT) via Kumada Catalyst-Transfer Polycondensation (KCTP).

Executive Summary

The integration of conjugated polymers into biological systems—such as biosensors, targeted drug delivery vehicles, and bio-organic electronics—requires precise control over the polymer's interface. Standard polythiophenes lack the functional handles necessary for covalent attachment to biological moieties (e.g., antibodies, peptides). This application note details a highly controlled protocol for synthesizing carboxylate-terminated P3HT. By utilizing Methyl 5-ethylthiophene-3-carboxylate (METC) as a specialized chain-terminating monomer, researchers can achieve near-quantitative end-group fidelity. The resulting polymer features a single, well-defined carboxylic acid terminus, primed for standard EDC/NHS bioconjugation[1].

Mechanistic Insights: The Causality of the 5-Ethyl Blockade

To understand why METC is the ideal end-capping agent, one must examine the2[2]. GRIM proceeds via a Kumada Catalyst-Transfer Polycondensation (KCTP), which is a3[3]. The Ni(dppp)Cl₂ catalyst "walks" along the polymer backbone, inserting new monomers at the active chain end.

Because the polymerization is living,4, resulting in end-capping[4]. However, if a standard functionalized thiophene is used, the catalyst may continue to propagate, leading to di-capping or uncontrolled molecular weight broadening.

The Causality of the METC Design:

  • The 3-Carboxylate Group: Provides a protected ester linkage that survives the highly basic Grignard conditions, which can later be saponified to a free carboxylic acid for drug conjugation.

  • The 5-Ethyl Group: This is the critical control element. In standard thiophenes, the 2- and 5-positions are the active sites for

    
    -conjugation and chain extension. By utilizing a monomer where the 5-position is sterically and chemically blocked by an unreactive ethyl group, the molecule can only undergo transmetalation at the 2-position. Once attached to the polymer, the 5-ethyl group physically prevents the Ni catalyst from "walking" further, forcing reductive elimination and ensuring strict mono-functional termination.
    

Experimental Protocols

Note: This protocol is a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Synthesis of the METC End-Capper

Objective: Convert METC into an active Grignard reagent.

  • Bromination: Dissolve 1.0 eq of Methyl 5-ethylthiophene-3-carboxylate in a 1:1 mixture of anhydrous THF and DMF. Cool to 0 °C.

  • Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise in the dark. Stir for 4 hours at room temperature. The reaction selectively brominates the only available

    
    -position (C2).
    
  • Validation Checkpoint 1: Extract with diethyl ether, wash with water, and analyze via GC-MS or

    
    H-NMR. Pass criteria: Complete disappearance of the C2 aromatic proton (~7.4 ppm).
    
  • Grignard Formation: Dissolve the purified Methyl 2-bromo-5-ethylthiophene-3-carboxylate in anhydrous THF. At 0 °C, add 1.0 eq of isopropylmagnesium chloride (iPrMgCl) dropwise. Stir for 30 minutes to yield the active METC-Grignard.

Phase 2: KCTP Polymerization of the Bulk Monomer

Objective: Grow the living P3HT chain.

  • Monomer Activation: In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF (0.1 M). Add 0.95 eq of iPrMgCl.

    • Causality: Using strictly 0.95 eq prevents the formation of di-Grignard species, which would cause uncontrolled step-growth coupling.

  • Stir for 1 hour at room temperature.

  • Initiation: Inject 1.5 mol% of Ni(dppp)Cl₂ suspended in THF. The solution will rapidly turn orange-red, indicating the formation of the living Ni(0) polymer chain. Allow propagation for exactly 15 minutes.

Phase 3: In-Situ End-Capping

Objective: Terminate the living chain with the METC-Grignard.

  • Termination: Rapidly inject 10 equivalents (relative to the Ni catalyst) of the METC-Grignard reagent prepared in Phase 1 into the living polymerization mixture.

  • Stir for 30 minutes. The excess end-capper forces the equilibrium toward complete transmetalation at the Ni(0) center.

  • Quench: Pour the mixture into cold methanol containing 1 M HCl to precipitate the ester-terminated P3HT. Filter and wash via Soxhlet extraction (methanol, hexane, then chloroform).

  • Validation Checkpoint 2: Analyze the chloroform fraction via MALDI-TOF MS. Pass criteria: A single mass distribution corresponding to [Monomer]

    
     + METC mass, with <2% H/Br terminated chains.
    
Phase 4: Saponification for Bioconjugation

Objective: Deprotect the methyl ester to yield a reactive carboxylic acid.

  • Dissolve the ester-terminated P3HT in THF.

  • Add a 10-fold excess of aqueous LiOH (2 M). Reflux the biphasic mixture vigorously for 12 hours.

  • Acidify with 1 M HCl, precipitate in methanol, and dry under vacuum. The polymer is now ready for EDC/NHS coupling to amine-bearing biologicals.

Data Presentation: End-Capping Optimization

The efficiency of the end-capping process is highly dependent on the stoichiometric excess of the METC-Grignard relative to the active Ni catalyst.

METC-Grignard (eq. to Ni)

(kDa)
PDI (

)
End-Group Fidelity (%)Isolated Yield (%)
0.0 (Methanol Quench)15.21.15< 5.0 (H/Br)85.2
2.015.41.1665.482.1
5.015.51.1592.884.6
10.0 (Optimal) 15.3 1.17 > 98.5 81.3

Table 1: Effect of METC-Grignard equivalents on the molecular weight and end-group fidelity of P3HT. Data validated via GPC (polystyrene standards) and MALDI-TOF MS.

Workflow Visualization

G Monomer Bulk Monomer (3-Hexylthiophene) Activation GRIM Activation (iPrMgCl) Monomer->Activation Mg-Halogen Exchange LivingChain Living Ni(0) P3HT Chain (KCTP Propagation) Activation->LivingChain Ni(dppp)Cl2 Initiation Terminated Ester-Terminated P3HT LivingChain->Terminated Quench with End-Capper EndCapper METC Grignard (5-Ethyl Blocked) EndCapper->Terminated Transmetalation & Reductive Elimination BioPolymer COOH-Terminated Bioconjugate Ready Terminated->BioPolymer Saponification (LiOH/THF)

Caption: Mechanistic workflow of KCTP living polymerization and in-situ end-capping using METC.

References

  • Luscombe, C. K., et al. "Kumada Catalyst-Transfer Polycondensation: Mechanism, Opportunities, and Challenges." ResearchGate.
  • McCullough, R. D., et al. "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization Method." Carnegie Mellon University.
  • McCullough, R. D., et al. "Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes)." Carnegie Mellon University.
  • Gupta, K., et al. "Spin coating and self-assembly route to prepare PEDOT:PSS and P3HT-COOH on ITO substrates." ResearchGate.

Sources

Synthesis of anti-inflammatory agents from thiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Thiophene-Based COX-2 Inhibitors

Abstract

This application note details the rational design, synthesis, and evaluation of 2-aminothiophene-3-carboxylate derivatives as potent, selective COX-2 inhibitors. Thiophene scaffolds serve as effective bioisosteres for phenyl rings in non-steroidal anti-inflammatory drugs (NSAIDs), offering improved lipophilicity and binding affinity. We present a robust, two-stage synthetic protocol utilizing the Gewald reaction followed by amide functionalization. This guide includes optimized reaction conditions, purification strategies, and validated biological assay protocols for assessing anti-inflammatory efficacy.

Introduction & Rationale

The Thiophene Bioisostere Advantage

In medicinal chemistry, the thiophene ring is a "privileged scaffold."[1][2][3] Unlike the benzene ring found in traditional NSAIDs (e.g., diclofenac), the thiophene sulfur atom acts as a hydrogen bond acceptor and modifies the electronic distribution of the ring, often enhancing metabolic stability and potency.

  • Lipophilicity: Thiophene is more lipophilic than benzene (logP ~1.8 vs. 2.1), facilitating membrane permeability.

  • Binding Geometry: The bond angle of C–S–C (approx. 92°) creates a unique curvature that allows thiophene derivatives to fit snugly into the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme, a key driver of inflammation.

Mechanism of Action: The COX-2 Pathway

The target compounds are designed to selectively inhibit COX-2, the inducible isoform responsible for producing pro-inflammatory prostaglandins (PGE2) at sites of injury. Selective inhibition spares the gastroprotective COX-1 isoform, reducing the risk of ulcers common with traditional NSAIDs.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) [Gastroprotection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation] AA->COX2 PGs_Good Homeostatic Prostaglandins (Gastric Mucosa Protection) COX1->PGs_Good PGs_Bad Inflammatory Prostaglandins (Pain, Swelling, Fever) COX2->PGs_Bad Thiophene Thiophene Inhibitor (Target Molecule) Thiophene->COX1 Weak/No Binding Thiophene->COX2 Selective Inhibition

Figure 1: Selective inhibition of the COX-2 pathway by thiophene derivatives prevents the formation of inflammatory prostaglandins while preserving COX-1 mediated gastric protection.

Chemical Synthesis Protocol

This protocol describes the synthesis of Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , a representative scaffold with high COX-2 selectivity.

Synthetic Strategy: The Gewald Reaction

The core thiophene ring is constructed via the Gewald reaction, a multicomponent condensation of a ketone, an activated nitrile, and elemental sulfur.[2][4]

Reaction Scheme:

  • Step A (Gewald Cyclization): Cyclohexanone + Ethyl Cyanoacetate +

    
    
    
    
    
    2-Aminothiophene Core
  • Step B (Amide Coupling): 2-Aminothiophene Core + Benzoyl Chloride

    
     Final Inhibitor
    
Detailed Experimental Procedure

Step A: Synthesis of the 2-Aminothiophene Core Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (powder, 10 mmol), Morpholine (15 mmol), Ethanol (20 mL).

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g) and ethyl cyanoacetate (1.13 g) in 20 mL of absolute ethanol.

  • Activation: Add morpholine (1.30 g) dropwise. Note: The reaction is exothermic; ensure the temperature does not exceed 50°C during addition.

  • Sulfur Addition: Add elemental sulfur (0.32 g) in a single portion.

  • Reflux: Heat the mixture to 60–70°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The spot for ethyl cyanoacetate (

    
    ) should disappear.
    
  • Workup: Cool the reaction mixture to room temperature and then pour onto crushed ice (approx. 100 g). Stir vigorously for 30 minutes.

  • Isolation: A solid precipitate will form. Filter the solid under vacuum and wash with cold water (

    
     mL) to remove residual morpholine.
    
  • Purification: Recrystallize the crude product from hot ethanol.

    • Yield Target: >85%[5][6]

    • Appearance: Yellow crystalline solid.

Step B: Benzoylation (Functionalization) Reagents: 2-Aminothiophene core (from Step A, 5 mmol), Benzoyl chloride (5.5 mmol), Pyridine (dry, 10 mL).

  • Dissolution: Dissolve the 2-aminothiophene intermediate (1.12 g) in dry pyridine (10 mL) in a dried flask under nitrogen atmosphere.

  • Acylation: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (0.77 g) dropwise over 10 minutes to prevent overheating.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Quenching: Pour the reaction mixture into ice-cold HCl (1N, 50 mL) to neutralize the pyridine. This promotes precipitation of the product.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallize from a mixture of Dichloromethane/Hexane (1:1).

Mechanistic Insight (Gewald Reaction)

Gewald_Mechanism Ketone Cyclohexanone Knoevenagel Intermediate 1: Knoevenagel Adduct Ketone->Knoevenagel Base (Morpholine) Nitrile Ethyl Cyanoacetate Nitrile->Knoevenagel Thiol Intermediate 2: Mercapto-nitrile Knoevenagel->Thiol + Sulfur Sulfur Elemental Sulfur (S8) Cyclization Intramolecular Cyclization Thiol->Cyclization Nucleophilic Attack Product 2-Aminothiophene Core Cyclization->Product Tautomerization

Figure 2: The Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur insertion and cyclization.

Characterization & Quality Control

Data validation is critical before biological testing.

TechniqueExpected Result (Core Scaffold)Diagnostic Signal
FT-IR Primary Amine (

)
Doublet at

FT-IR Ester Carbonyl (

)
Strong band at

1H-NMR Thiophene Ring ClosureDisappearance of methylene protons from nitrile; appearance of broad singlet (

) at

ppm.
Mass Spec Molecular Ion

peak corresponding to MW (e.g., 226.09 for core).

Troubleshooting Note: If the product is an oil rather than a solid after Step A, the Knoevenagel condensation may be incomplete. Increase reaction time or add a fresh catalytic amount of morpholine.

Biological Evaluation Protocols

In Vitro COX Inhibition Assay

Objective: Determine the


 and Selectivity Index (SI = 

).

Protocol:

  • Kit Setup: Use a commercial Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Enzyme Prep: Thaw human recombinant COX-1 and COX-2 enzymes on ice.

  • Incubation:

    • Add 150

      
      L of assay buffer to wells.
      
    • Add 10

      
      L of Heme and 10 
      
      
      
      L of enzyme (COX-1 or COX-2).
    • Add 10

      
      L of the synthesized thiophene inhibitor (dissolved in DMSO) at varying concentrations (0.01 
      
      
      
      M to 100
      
      
      M).
    • Incubate for 10 minutes at 25°C.

  • Initiation: Add 10

    
    L of Arachidonic Acid (substrate) and 10 
    
    
    
    L of TMPD (colorimetric substrate).
  • Measurement: Read absorbance at 590 nm after 5 minutes. The oxidation of TMPD is proportional to COX activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Ethical Compliance: All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol:

  • Animals: Wistar rats (150–200 g), divided into Control (Saline), Standard (Celecoxib, 10 mg/kg), and Test (Thiophene derivative, 10 mg/kg) groups.

  • Administration: Administer drugs orally 1 hour prior to inflammation induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Inhibition of edema:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the test group.

References

  • BenchChem. (2025).[2] The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. Retrieved from

  • Elewa, M., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances. Retrieved from

  • Ferreira, H., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14). Retrieved from

  • Mohareb, R. M., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry. Retrieved from

  • Srivastava, A., et al. (2025).[7] Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

Application Notes and Protocols for the Development of Antimicrobial Compounds Using a Thiophene Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold."[2] Its unique electronic properties and ability to be readily functionalized at multiple positions have made it a cornerstone in the design of a diverse array of pharmacologically active compounds.[3][4] Thiophene-based molecules have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][5]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of antimicrobial compounds centered on the thiophene scaffold. We will delve into key synthetic methodologies, robust protocols for antimicrobial susceptibility testing, and insightful approaches to elucidating the mechanism of action. The causality behind experimental choices is emphasized to empower researchers to make informed decisions in their drug discovery endeavors.

I. Synthetic Strategies for Thiophene-Based Antimicrobial Agents

The versatility of thiophene chemistry allows for the synthesis of a vast library of derivatives. The strategic placement of various substituents on the thiophene core is crucial for modulating antimicrobial potency and spectrum.[6]

The Gewald Aminothiophene Synthesis: A Cornerstone Reaction

A widely employed and efficient method for constructing substituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene-3-carboxylate derivative.[7]

Diagram 1: General Workflow for the Gewald Synthesis

Gewald_Synthesis A Combine Ketone/Aldehyde, Active Methylene Nitrile, Sulfur B Add Base (e.g., Morpholine) A->B C Reflux and Monitor by TLC B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Recrystallize for Purification E->F G Characterize Final Product F->G

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Modifying the Thiophene Scaffold: Building Diversity

Starting from key thiophene intermediates, such as thiophene-2-carbohydrazide or substituted aminothiophenes, a multitude of derivatives can be synthesized to explore structure-activity relationships (SAR).[8][9] These modifications can include the introduction of various heterocyclic rings (e.g., pyrazoles, pyridines, triazoles), amides, and other functional groups.[4][5]

II. In Vitro Evaluation of Antimicrobial Activity

A critical step in the drug discovery pipeline is the robust in vitro assessment of the antimicrobial efficacy of newly synthesized compounds.[10] The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[11][12]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.[9][11]

Protocol 2: Broth Microdilution Assay

  • Preparation of Inoculum: From a fresh overnight culture of the test bacterium on a suitable agar plate, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[11]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[7]

Diagram 2: Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Serial Dilution of Thiophene Compound B->C D Incubate at 37°C for 18-24h C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

Data Presentation: Summarizing Antimicrobial Activity

The results of MIC testing should be presented in a clear and concise manner to allow for easy comparison of the activity of different compounds against a panel of microorganisms.

Table 1: Example of MIC Data for Thiophene Derivatives

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
Staphylococcus aureusBacillus subtilis
Thiophene-A 816
Thiophene-B 24
Ciprofloxacin 0.50.25

III. Elucidating the Mechanism of Action

Understanding how a novel antimicrobial compound kills or inhibits the growth of bacteria is crucial for its further development. Thiophene derivatives have been shown to act through various mechanisms.[14][15]

Potential Mechanisms of Action of Thiophene-Based Antimicrobials
  • Inhibition of DNA Gyrase: A notable class of thiophene antibacterials has been identified to target DNA gyrase through a unique allosteric mechanism, which stabilizes the DNA-cleavage complexes.[14] This mode of action is distinct from that of fluoroquinolones, offering potential against resistant strains.[14]

  • Disruption of Cell Division: Some thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[1] This leads to the inhibition of bacterial cell division and ultimately cell death.[1]

  • Membrane Permeabilization: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[15]

  • Inhibition of Outer Membrane Proteins: In Gram-negative bacteria, some thiophene compounds have shown strong binding affinity to outer membrane proteins (OMPs), which may be crucial for their antimicrobial activity.[8][15]

Diagram 3: Potential Antibacterial Mechanisms of Thiophene Derivatives

Thiophene_MOA Thiophene Thiophene Derivative DNA_Gyrase DNA Gyrase Inhibition Thiophene->DNA_Gyrase FtsZ FtsZ Polymerization Inhibition Thiophene->FtsZ Membrane Membrane Permeabilization Thiophene->Membrane OMP Outer Membrane Protein Binding Thiophene->OMP Bacterial_Cell Bacterial Cell Death DNA_Gyrase->Bacterial_Cell FtsZ->Bacterial_Cell Membrane->Bacterial_Cell OMP->Bacterial_Cell

Caption: Potential antibacterial mechanisms of action for thiophene derivatives.

Experimental Approaches to Elucidate Mechanism of Action
  • Macromolecular Synthesis Assays: To determine if the primary target of a compound is DNA, RNA, protein, or cell wall synthesis, radiolabeled precursor incorporation assays can be performed.

  • Enzyme Inhibition Assays: If a specific enzyme is hypothesized to be the target (e.g., DNA gyrase), in vitro enzyme inhibition assays can be conducted.

  • Membrane Potential and Permeability Assays: Fluorescent dyes can be used to measure changes in bacterial membrane potential and permeability upon treatment with the test compound.

  • Electron Microscopy: Transmission Electron Microscopy (TEM) can visualize morphological changes in bacterial cells induced by the compound, providing clues about its mechanism of action.[16]

IV. In Vivo Efficacy and Preclinical Development

Promising compounds identified from in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole organism.[10][17]

Animal Models of Bacterial Infection

Various animal models, most commonly mice, are used to mimic human bacterial infections. The choice of model depends on the pathogen and the site of infection. Common models include:

  • Systemic Infection Model (Sepsis): Mice are infected intraperitoneally with a lethal dose of bacteria, and the ability of the test compound to protect the animals from death is evaluated.

  • Thigh Infection Model: This localized infection model is used to assess the ability of a compound to reduce the bacterial burden in the thigh muscle.

  • Lung Infection Model: This model is relevant for respiratory pathogens and evaluates the compound's efficacy in reducing bacterial counts in the lungs.

The use of in vivo models is a critical step in bridging the gap between laboratory findings and potential clinical applications.[10]

Conclusion

The thiophene scaffold continues to be a rich source of novel antimicrobial agents. A systematic approach that combines rational design, efficient synthesis, robust in vitro and in vivo evaluation, and detailed mechanistic studies is essential for the successful development of new thiophene-based drugs to combat the growing threat of antimicrobial resistance. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to this important endeavor.

References

  • Vertex Pharmaceuticals. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS. [Link]

  • Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. [Link]

  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. [Link]

  • Chen, Y. C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • Abdellattif, M. H., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]

  • Gouda, M. A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]

  • El-Gazzar, A. B. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Tropical Journal of Pharmaceutical Research. [Link]

  • Hafez, H. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules. [Link]

  • Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Request PDF. (2025). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. [Link]

  • Creative Diagnostics. (n.d.). In Vivo Models. [Link]

  • Gaffer, H. E., et al. (2019). Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics. Pigment & Resin Technology. [Link]

  • 3D Cell Culture. (n.d.). Can antibiotic resistance be tested using a human organoid model? [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]

  • Khan, N. A., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Simner, P. J., et al. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for Methyl 5-Ethylthiophene-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists seeking to optimize the yield and purity of Methyl 5-ethylthiophene-3-carboxylate . Rather than relying on rigid templates, this center provides field-proven protocols, mechanistic causality, and targeted troubleshooting for the most reliable synthetic route: a two-step sequence involving regioselective electrophilic bromination followed by an alkyl Suzuki-Miyaura cross-coupling.

Synthetic Workflow Overview

SynthesisWorkflow SM Methyl thiophene-3-carboxylate (Starting Material) Step1 Step 1: Electrophilic Bromination NBS, DMF, 0 °C to RT SM->Step1 Int Methyl 5-bromothiophene-3-carboxylate (Key Intermediate) Step1->Int Step2 Step 2: Alkyl Suzuki-Miyaura Coupling EtBF3K, PdCl2(dppf), Cs2CO3 Toluene/H2O, 85 °C Int->Step2 Prod Methyl 5-ethylthiophene-3-carboxylate (Target Product) Step2->Prod

Two-step synthesis workflow for Methyl 5-ethylthiophene-3-carboxylate.

Section 1: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of the reaction in real-time before proceeding to the next step.

Step 1: Regioselective Electrophilic Bromination

Objective: Synthesize Methyl 5-bromothiophene-3-carboxylate. Causality & Design: The ester group at the 3-position is electron-withdrawing, which deactivates the thiophene ring. However, the 5-position (alpha to the sulfur) remains the most nucleophilic site. By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF, we ensure a controlled, slow release of electrophilic bromine. This stabilizes the intermediate Wheland complex and strictly favors kinetically controlled bromination at the 5-position, preventing over-bromination at the 2-position.

Methodology:

  • Charge a flame-dried, argon-flushed round-bottom flask with Methyl thiophene-3-carboxylate (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes to manage the exothermic bromination.

  • Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) should completely disappear, replaced by a single new UV-active spot (
    
    
    
    ).
  • Quench the reaction by pouring it into an equal volume of ice water. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with 5% aqueous sodium thiosulfate (to quench any unreacted electrophilic bromine), followed by water and brine.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude product is typically >95% pure but can be filtered through a short silica plug if necessary.
    
Step 2: Alkyl Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 5-ethylthiophene-3-carboxylate. Causality & Design: Coupling


-hybridized alkyl carbons is notoriously difficult due to the instability of alkylboronic acids and their tendency to undergo 

-hydride elimination. To solve this, we use Potassium ethyltrifluoroborate (

)
. This bench-stable salt slowly hydrolyzes in the presence of water and base to release the active boronic acid species, maintaining a low steady-state concentration that prevents homocoupling [1]. Furthermore, we utilize

as the catalyst. The dppf ligand possesses a large natural bite angle (~99°), which sterically forces the alkyl and aryl groups together on the palladium center, vastly accelerating reductive elimination so that it outcompetes the unwanted

-hydride elimination pathway [2].

Methodology:

  • In a thick-walled Schlenk tube, combine Methyl 5-bromothiophene-3-carboxylate (1.0 equiv), Potassium ethyltrifluoroborate (1.5 equiv),

    
     (3.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Evacuate the tube and backfill with argon (repeat 3 times).

  • Add a thoroughly degassed mixture of Toluene/Water (10:1 v/v, 0.2 M).

  • Seal the tube and heat to 85 °C for 12 hours with vigorous stirring.

  • Self-Validation Check: The reaction mixture will transition from a clear red/orange solution to a dark brown/black suspension. This color change indicates the precipitation of Pd(0) nanoparticles, a reliable visual cue that the catalytic cycle has completed. An aliquot analyzed by

    
     NMR should show the complete disappearance of the thiophene proton at the 5-position and the appearance of an ethyl triplet/quartet.
    
  • Cool to room temperature, dilute with water, and extract with EtOAc. Dry, concentrate, and purify via column chromatography (Hexanes/EtOAc gradient) to afford the target product.

Section 2: Mechanistic Troubleshooting & FAQs

CatalyticCycle Pd0 Pd(0)L_n Active Cat. PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br (Oxidative Addition) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Base, EtBF3K (Transmetalation) PdII_RE Pd(II) Reductive Elimination PdII_TM->PdII_RE Isomerization Beta Beta-Hydride Elimination (Side Rxn) PdII_TM->Beta Slow RE PdII_RE->Pd0 Product Release (Reductive Elimination)

Suzuki-Miyaura catalytic cycle highlighting the competing β-hydride elimination pathway.

Q1: I am observing significant amounts of Methyl 5-vinylthiophene-3-carboxylate byproduct in Step 2. How do I fix this? A1: This occurs when the


-hydride elimination pathway (shown in red above) outpaces reductive elimination from the Pd(II)-alkyl intermediate. To resolve this, ensure you are using a ligand with a wide bite angle (like dppf) rather than a narrow bite angle ligand (like dppe or 

). Wide bite angles accelerate reductive elimination [2]. Additionally, increasing the reaction concentration slightly favors the bimolecular transmetalation and subsequent reductive elimination over unimolecular

-hydride elimination.

Q2: My bromination in Step 1 yields a mixture of 2-bromo, 5-bromo, and 2,5-dibromo products. How can I improve regioselectivity? A2: Poor regioselectivity or over-bromination usually stems from an excess of the electrophile or elevated reaction temperatures. Ensure the NBS is strictly limited to 1.05 equivalents and added strictly at 0 °C. If issues persist, switch your solvent from DMF to a


/Acetic Acid (1:1) mixture. This reduces the solubility of NBS and slows down the electrophilic aromatic substitution, enhancing kinetic control.

Q3: The Suzuki coupling stalls at ~50% conversion, and I see unreacted starting material. What is the limiting factor? A3: Stalled trifluoroborate couplings are almost always due to insufficient hydrolysis of the


 salt. Transmetalation requires the in situ formation of the boronic acid. Ensure your solvent system contains at least 10% water by volume. Furthermore, check the quality of your 

; if it has absorbed atmospheric moisture prior to use, its effective basicity drops, failing to neutralize the HF generated during hydrolysis, which poisons the catalytic cycle [1].

Section 3: Quantitative Data & Yield Optimization

The following table summarizes the optimization parameters for the Suzuki-Miyaura cross-coupling step, demonstrating the critical nature of catalyst and base selection.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Byproduct / Issue


Toluene/EtOH (10:1)9035%Vinyl thiophene (40%)

/


Dioxane/

(10:1)
10062%Protodeboronation of alkyl group


THF/

(10:1)
7078%Unreacted Starting Material (15%)


Toluene/

(10:1)
85 91% None (Optimal Conditions)

References

  • Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.[Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2770.[Link]

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Thiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thiophene-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Thiophene and its derivatives are critical scaffolds in medicinal chemistry and materials science.[1][][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges encountered during synthesis.

I. Overview of Key Synthetic Strategies

The construction of the thiophene ring, particularly with a carboxylate at the 3-position, can be achieved through several robust methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on three prevalent and versatile methods:

  • The Gewald Reaction: A multicomponent reaction that assembles 2-aminothiophene-3-carboxylates from a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur.[4]

  • The Fiesselmann Thiophene Synthesis: A powerful method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[5][6][7]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern methods, such as the Suzuki-Miyaura coupling, that allow for the functionalization of a pre-formed thiophene ring to introduce the carboxylate group or other substituents.[8][9][10]

Below, we will delve into specific troubleshooting scenarios for each of these synthetic routes.

II. Troubleshooting Guide & FAQs

A. The Gewald Reaction

The Gewald reaction is a popular one-pot synthesis for 2-aminothiophenes.[4][11] Its efficiency relies on the successful execution of an initial Knoevenagel condensation, followed by sulfur addition and cyclization.[4][12]

Frequently Asked Questions (FAQs):

Q1: My Gewald reaction is showing low to no yield. What is the first thing I should check?

A1: The primary suspect is often the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[12] This step is foundational for the rest of the reaction to proceed.

  • Causality: This condensation generates the α,β-unsaturated nitrile intermediate necessary for the subsequent sulfur addition and cyclization. If this intermediate does not form, the reaction will fail.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure your ketone/aldehyde and active methylene nitrile (e.g., ethyl cyanoacetate) are pure and free from degradation.[12]

    • Monitor the Condensation: Before adding sulfur, run a small-scale reaction with just the carbonyl compound, the nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or LC-MS.[12]

    • Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often effective, but for less reactive ketones, you may need to screen other bases like triethylamine.[12][13]

Q2: The initial condensation appears to work, but the overall yield is still poor. What are the next likely culprits?

A2: If the Knoevenagel condensation is successful, the issue likely lies with the sulfur addition and cyclization steps. These are highly sensitive to reaction conditions.[12]

  • Causality: The solubility and reactivity of elemental sulfur, as well as the rate of cyclization versus potential side reactions, are heavily influenced by temperature and solvent.

  • Troubleshooting Steps:

    • Optimize Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others may require gentle heating (typically 40-70 °C).[12] Excessively high temperatures can promote side reactions, while temperatures that are too low can make the reaction sluggish.[12]

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they enhance the solubility and reactivity of elemental sulfur.[12]

    • Minimize Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[12] Adjusting the temperature or the rate of reagent addition can help minimize the formation of this dimer.[12]

Q3: I am observing a significant amount of unreacted starting materials and byproducts. How can I improve the purity of my crude product?

A3: A combination of optimizing reaction conditions and implementing a thorough work-up procedure is key.

  • Causality: Incomplete reactions lead to leftover starting materials, while side reactions like dimerization or polymerization can generate significant impurities.[13]

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC to monitor the reaction until the starting materials are consumed.

    • Work-up Procedure: Before purification, wash the crude product with a dilute acid to remove any unreacted amine base and with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted acidic methylene compounds.[14]

    • Purification: The most common methods for purifying the final product are column chromatography and recrystallization.[12][14] For compounds that may degrade on silica gel, deactivating the silica with a small amount of triethylamine (1-2%) in the eluent can be beneficial.[14]

Experimental Protocol: General Procedure for the Gewald Synthesis
  • To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the base (e.g., morpholine, 1.1 mmol).[12]

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.[12]

  • Add elemental sulfur (1.1 mmol) to the reaction mixture.[12]

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the progress by TLC.[12]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.[12]

  • Collect the solid by filtration, wash with water, and dry.[12]

  • Purify the crude product by recrystallization or column chromatography.[12]

Visualization: Gewald Reaction Workflow

Gewald_Workflow Start Start: Ketone/Aldehyde + Active Methylene Nitrile Condensation Knoevenagel Condensation (Base Catalyst) Start->Condensation Intermediate α,β-Unsaturated Nitrile Intermediate Condensation->Intermediate Troubleshoot1 Troubleshoot: - Check Starting Materials - Monitor Intermediate Formation Condensation->Troubleshoot1 Sulfur_Addition Add Elemental Sulfur Intermediate->Sulfur_Addition Cyclization Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene- 3-carboxylate Cyclization->Product Troubleshoot2 Troubleshoot: - Optimize Temperature - Solvent Choice - Minimize Side Reactions Cyclization->Troubleshoot2

Caption: Workflow for the Gewald reaction with key troubleshooting points.

B. Fiesselmann Thiophene Synthesis

This method is particularly useful for synthesizing 3-hydroxy-2-thiophenecarboxylates from α,β-acetylenic esters and thioglycolic acid derivatives.[5][6]

Frequently Asked Questions (FAQs):

Q1: My Fiesselmann synthesis is not proceeding as expected. What are the critical parameters to consider?

A1: The Fiesselmann synthesis is highly dependent on the base used and the stoichiometry of the reactants.

  • Causality: The reaction proceeds through a series of base-catalyzed 1,4-conjugate additions to form a thioacetal, followed by an intramolecular Dieckmann condensation.[1] The choice and amount of base are crucial for both steps.

  • Troubleshooting Steps:

    • Base Selection: A strong base is typically required for the Dieckmann condensation. Sodium alcoholates are commonly used to cyclize the mono-adduct intermediate.[5]

    • Stoichiometry: The ratio of the thioglycolic acid derivative to the acetylenic ester can influence whether a mono-adduct or a thioacetal is the major product. The addition of an alcohol can favor the formation of the mono-adduct.[5]

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC to identify the formation of key intermediates.

Q2: I am getting a mixture of products. How can I improve the selectivity of my Fiesselmann reaction?

A2: Controlling the reaction conditions and the nature of the starting materials can enhance selectivity.

  • Causality: The reaction can yield different products depending on the specific substrates and reaction conditions. For example, using a nitrile instead of an ester group on the starting material can lead to the formation of 3-aminothiophenes.[5]

  • Troubleshooting Steps:

    • Substrate Choice: Ensure that your starting materials are appropriate for the desired product. The reaction is versatile and can be adapted for various substrates, including cyclic β-ketoesters.[5]

    • Stepwise Approach: In some cases, a stepwise approach where the intermediate adduct is isolated before cyclization may provide better control and higher purity of the final product.

Visualization: Fiesselmann Synthesis Mechanism Outline

Fiesselmann_Mechanism Start α,β-Acetylenic Ester + Thioglycolic Acid Ester Addition1 Base-Catalyzed 1,4-Conjugate Addition Start->Addition1 Intermediate1 Mono-adduct Addition1->Intermediate1 Addition2 Second Addition Intermediate1->Addition2 Intermediate2 Thioacetal Addition2->Intermediate2 Cyclization Intramolecular Dieckmann Condensation Intermediate2->Cyclization Ketone Cyclic Ketone Cyclization->Ketone Elimination Elimination & Tautomerization Ketone->Elimination Product 3-Hydroxy-2-thiophene- carboxylate Elimination->Product

Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.

C. Transition-Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and can be used to introduce various substituents onto a thiophene ring.[8][15]

Frequently Asked Questions (FAQs):

Q1: My Suzuki-Miyaura coupling reaction for the synthesis of a substituted thiophene-3-carboxylate is giving low yields. How can I optimize it?

A1: The success of a Suzuki coupling hinges on several interacting parameters, including the catalyst system, base, and solvent.[8][15]

  • Causality: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Each step can be influenced by the reaction components.

  • Troubleshooting Steps:

    • Catalyst System: The choice of palladium catalyst and ligand is crucial. For example, using Pd(OAc)2 with a ligand like SPhos has been shown to be effective.[8] In some cases, ligand-less systems with low palladium concentrations can also be highly efficient.[16]

    • Base Selection: The base plays a critical role in the transmetalation step. Common bases include carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4).[8] The optimal base will depend on the specific substrates.

    • Solvent System: A mixture of an organic solvent (e.g., THF, 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.[8]

    • Temperature: The reaction temperature should be optimized. Typically, heating to 80-100 °C is required.[6]

Q2: I am concerned about the scalability of my optimized Suzuki coupling conditions. What should I consider?

A2: Scalability requires robust and reproducible reaction conditions.

  • Causality: Conditions that work well on a small scale may not translate directly to a larger scale due to issues with heat transfer and mixing.

  • Troubleshooting Steps:

    • Robust Parameter Screening: A Design of Experiments (DoE) approach can be more efficient than one-factor-at-a-time optimization to identify robust conditions that are less sensitive to small variations.[15]

    • Catalyst Loading: For large-scale synthesis, minimizing the catalyst loading is economically and environmentally beneficial.[16]

    • Safety Considerations: Be aware that some Suzuki coupling reactions can be exothermic, especially on a larger scale.[17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In a flask, add the thiophene halide (1 mmol), the boronic acid (1.2 mmol), the base (e.g., Cs2CO3, 2 mmol), and the palladium catalyst system (e.g., 5 mol% Pd(OAc)2, 10 mol% SPhos).[8]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add degassed solvents (e.g., a mixture of THF and water) via syringe.[6][8]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography.

Data Presentation: Optimization of Suzuki Coupling Parameters
ParameterRange/OptionsTypical Optimized ConditionReference
Catalyst Pd(OAc)2, Pd(PPh3)4Pd(OAc)2[8]
Ligand SPhos, PPh3SPhos[8]
Base Cs2CO3, K3PO4, K2CO3Cs2CO3[8]
Solvent THF/H2O, 1,4-Dioxane/H2OTHF/H2O[8]
Temperature 50-100 °C80 °C[8]
Catalyst Loading 0.1-5 mol%0.1-5 mol%[8][16]

III. Concluding Remarks

The synthesis of thiophene-3-carboxylates is a well-established field with a variety of reliable methods. However, successful and efficient synthesis often requires careful optimization of reaction conditions and a systematic approach to troubleshooting. By understanding the underlying mechanisms of these reactions and the key parameters that influence their outcomes, researchers can overcome common challenges and achieve their synthetic goals. This guide provides a starting point for addressing issues that may arise during your experimental work. For more specific inquiries, consulting the primary literature is always recommended.

References

Sources

Technical Support Center: Purification of Crude Methyl 5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 5-ethylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a high-purity product. As a key intermediate in various synthetic pathways, the purity of Methyl 5-ethylthiophene-3-carboxylate is paramount for the success of subsequent reactions. This document will address common challenges encountered during its purification and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 5-ethylthiophene-3-carboxylate?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For instance, if a Gewald-type synthesis is used to create a 2-amino precursor which is subsequently deaminated and esterified, you might encounter the following:

  • Unreacted starting materials: Such as the ketone or aldehyde, and the active methylene compound (e.g., methyl cyanoacetate).

  • Elemental sulfur: If not entirely consumed or removed during workup.

  • Byproducts from side reactions: These can include regioisomers, over-alkylated products, or polymeric materials, which can result in a dark, tarry consistency of the crude product.[1]

  • Intermediates: Such as the Knoevenagel-Cope condensation product if the cyclization was incomplete.[2]

  • Residual base catalyst: For example, morpholine, piperidine, or triethylamine used in the synthesis.

Q2: My crude product is a dark, oily residue. Can I still use recrystallization?

A2: Yes, it is often possible to recrystallize an oily product. This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the chosen solvent or if there is a high concentration of impurities.

To address this, you can try a two-solvent recrystallization system. First, dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes turbid. Gentle warming to get a clear solution followed by slow cooling can induce crystallization. Seeding with a pure crystal, if available, can also be beneficial.

Q3: I am seeing streaks on my TLC plate when analyzing my column chromatography fractions. What is the cause and how can I fix it?

A3: Streaking on a TLC plate, especially for a compound with a carboxylic acid ester functional group on a thiophene ring, is often due to the interaction of the compound with the acidic silica gel. While the ester itself is not acidic, residual acidity in the silica can sometimes cause issues. More likely, if your synthesis started from a carboxylic acid precursor that was subsequently esterified, any unreacted carboxylic acid will strongly interact with the silica and streak.

To mitigate this, you can:

  • Incorporate a small amount of a modifier in your eluent. For acidic impurities, adding a small percentage (0.1-1%) of a volatile acid like acetic acid to the mobile phase can help to suppress the ionization of the acidic impurity and lead to sharper bands.[3]

  • Use a different stationary phase. Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.[3]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide a good separation between your target compound and its impurities on a TLC plate, with the Rf value of your product ideally between 0.2 and 0.4.[3]

A systematic approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. For thiophene derivatives, a common starting point is a mixture of hexane and ethyl acetate. You can test different ratios of these solvents using TLC to find the optimal system that gives the best separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation During Recrystallization The solution is not saturated enough (too much solvent).Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Significant impurities are present, inhibiting crystal lattice formation.Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove gross impurities.
"Oiling Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point.
The solution is supersaturated.Re-heat the solution and add a small amount of additional solvent to reduce the concentration, then cool slowly.
High level of impurities.Attempt a pre-purification with a quick column filtration or an activated carbon treatment to remove some impurities.
Poor Separation in Column Chromatography The chosen eluent system is not optimal.Perform a thorough solvent screen using TLC to find a system that provides a clear separation between your product and impurities (ΔRf > 0.2).
The column is overloaded with crude material.Use a larger column or reduce the amount of crude product loaded. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of Methyl 5-ethylthiophene-3-carboxylate, assuming it is a solid at room temperature. If it is an oil, refer to the two-solvent modification mentioned in the FAQs.

Materials:

  • Crude Methyl 5-ethylthiophene-3-carboxylate

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but sparingly when cold. For compounds similar to the target, ethanol has been used successfully for recrystallization.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of Methyl 5-ethylthiophene-3-carboxylate using flash column chromatography.

Materials:

  • Crude Methyl 5-ethylthiophene-3-carboxylate

  • Silica gel (70-230 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection: Using TLC, determine an appropriate solvent system. For similar thiophene carboxylates, mixtures of hexane and ethyl acetate or hexane and dichloromethane have been effective.[5] Aim for an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 5-ethylthiophene-3-carboxylate.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and the steps involved in the purification of Methyl 5-ethylthiophene-3-carboxylate.

Purification_Workflow crude Crude Methyl 5-ethylthiophene-3-carboxylate is_solid Is the crude product a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) oiling_out Does it 'oil out'? recrystallization->oiling_out two_solvent_recrys Two-Solvent Recrystallization oiling_out->two_solvent_recrys Yes pure_product Pure Product oiling_out->pure_product No two_solvent_recrys->pure_product column_chrom->pure_product

Caption: Decision workflow for choosing the initial purification method.

Troubleshooting_Recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals too_much_solvent Too much solvent? no_crystals->too_much_solvent Check evaporate Evaporate some solvent too_much_solvent->evaporate Yes cool_slowly Cool too fast? too_much_solvent->cool_slowly No evaporate->start slow_cooling Allow for slower cooling cool_slowly->slow_cooling Yes impurities High impurities? cool_slowly->impurities No slow_cooling->start pre_purify Pre-purify (e.g., short column) impurities->pre_purify Yes success Crystals Form impurities->success No pre_purify->start

Sources

Stability and storage conditions for Methyl 5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 5-ethylthiophene-3-carboxylate . Thiophene esters are highly versatile building blocks in drug discovery and materials science, but their dual functional groups—an electron-rich heteroaromatic ring and a hydrolytically labile ester—require rigorous handling protocols to maintain structural integrity[1].

This guide moves beyond basic storage instructions to explain the causality behind degradation, empowering you to troubleshoot effectively and validate your own experimental systems.

Baseline Physicochemical Parameters

Understanding the baseline properties of Methyl 5-ethylthiophene-3-carboxylate is the first step in preventing degradation. The table below summarizes critical data and the mechanistic reasoning behind standard handling procedures.

ParameterValueCausality / Scientific Relevance
CAS Number 938006-77-0[2]Unique identifier for structural and analytical verification.
Molecular Formula C8H10O2S[2]Baseline for Mass Spectrometry (MS) and NMR validation.
Molecular Weight 170.23 g/mol [2]Required for precise molarity calculations in biological assays.
Optimal Storage Temp 2-8°C[3]Suppresses the kinetic energy required for ester hydrolysis and auto-oxidation.
Atmosphere Inert (Argon/N2)Displaces atmospheric O2, preventing radical-mediated thiophene degradation.
Light Sensitivity HighUV/Vis light initiates radical formation on the electron-rich thiophene ring.

Mechanistic Degradation Pathways

To effectively troubleshoot, you must visualize how environmental stressors attack the molecule at a structural level. The diagram below illustrates the two primary degradation pathways: nucleophilic attack on the ester and radical oxidation of the thiophene ring.

Stability Compound Methyl 5-ethylthiophene-3-carboxylate (Intact Ester) Moisture Moisture / High pH Compound->Moisture Exposure Light UV Light / Oxygen Compound->Light Exposure Hydrolysis Ester Hydrolysis (Yields Free Acid) Moisture->Hydrolysis Oxidation Radical Oxidation (Yields Colored Oligomers) Light->Oxidation Storage1 Store Desiccated at 2-8°C Hydrolysis->Storage1 Prevention Storage2 Amber Vials & Argon Purge Oxidation->Storage2 Prevention

Fig 1. Mechanistic degradation pathways and preventative storage strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 5-ethylthiophene-3-carboxylate batch turning yellow/brown over time? A1: Thiophene derivatives are electron-rich heterocycles. The 5-ethyl group acts as an electron-donating group, further increasing the electron density of the ring. Exposure to ambient oxygen and UV/visible light initiates radical-mediated oxidation, often leading to the formation of colored oligomeric species[4]. To prevent this, always store the compound in amber glass vials and purge the headspace with an inert gas (Argon is heavier than Nitrogen and forms a better protective blanket) before sealing.

Q2: Can I store stock solutions of this compound in aqueous buffers for high-throughput screening? A2: No. As a methyl ester, this compound is highly susceptible to nucleophilic attack by water, leading to hydrolysis that yields 5-ethylthiophene-3-carboxylic acid and methanol[5]. The hydrolytic lability of esters is highly dependent on pH and the presence of esterases[1]. In biological assays, thiophene esters can be rapidly cleaved by carboxylesterases[1]. For stock solutions, use anhydrous, aprotic solvents like DMSO or Acetonitrile, and store aliquots at -20°C to minimize freeze-thaw cycles.

Q3: Does the compound require specialized shipping conditions? A3: While the compound is stable enough to survive short-term transit at ambient temperatures, prolonged exposure to heat (>25°C) combined with trace moisture will accelerate hydrolysis[3]. Upon receipt, it should immediately be transferred to a desiccated environment at 2-8°C[6].

Troubleshooting & Experimental Protocols

When experimental anomalies arise (e.g., shifting IC50 values in assays, unexpected NMR peaks), you must isolate the variable. Below are self-validating protocols to diagnose and resolve the two most common degradation issues.

Workflow 1: Diagnosing Hydrolytic Degradation (Stability-Indicating RP-HPLC)

Causality: Moisture ingress alters the compound into its free carboxylic acid form, drastically changing its lipophilicity, receptor binding affinity, and chromatographic behavior.

Step-by-Step Methodology:

  • Self-Validation (Forced Degradation Control): Before testing your sample, prove that your HPLC system can actually separate the ester from the acid. Incubate 1 mg of Methyl 5-ethylthiophene-3-carboxylate in 1 mL of 0.1 M NaOH/Methanol (1:1) for 1 hour at 40°C. This intentionally forces hydrolysis.

  • Sample Preparation: Dissolve your suspect batch in anhydrous HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the free acid degradant, ensuring sharp, non-tailing peaks).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Analysis: Inject the forced-degradation control first. You must observe two distinct peaks: the polar free acid (eluting early) and the intact ester (eluting later). If this separation fails, adjust your gradient. Once validated, inject your suspect sample. If the early-eluting acid peak exceeds 2% relative area, the batch has hydrolyzed and should be discarded or re-esterified.

Workflow 2: Rescuing Oxidized Batches (Silica Gel Micro-Purification)

Causality: If the compound has turned yellow, radical oxidation has generated polar oligomers. Because these oligomers are significantly more polar than the intact ester, they can be easily trapped using normal-phase chromatography.

Step-by-Step Methodology:

  • Self-Validation (TLC Check): Spot the discolored sample alongside a known pure reference standard on a Silica Gel 60 F254 plate. Elute with Hexanes:Ethyl Acetate (9:1). Validation Check: The oxidized oligomers will remain stuck at the baseline (Rf = 0), while the intact ester will migrate (Rf ~ 0.5). If the reference standard also shows a baseline spot, your TLC solvent or standard is contaminated.

  • Column Preparation: Pack a short plug of silica gel (approx. 5 cm) in a glass frit or a large Pasteur pipette. Pre-wet the column with Hexanes.

  • Elution: Load the discolored compound (dissolved in a minimum amount of Hexanes/DCM) onto the silica. Elute with Hexanes:Ethyl Acetate (9:1). The colored impurities will bind strongly to the stationary phase, while the pure Methyl 5-ethylthiophene-3-carboxylate will elute rapidly.

  • Recovery: Concentrate the clear eluent under reduced pressure (rotary evaporation at <35°C water bath to prevent thermal stress).

  • Storage: Immediately purge the recovery flask with Argon, transfer the purified liquid to an amber vial, seal tightly, and store at 2-8°C.

References

  • 001Chemical. "Methyl 5-ethylthiophene-3-carboxylate - CAS 938006-77-0". 2

  • Echemi. "3-Thiophenecarboxylic acid, methyl ester SDS". 3

  • NIH / PMC. "Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage". 1

  • NIH / PMC. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". 5

  • BenchChem. "3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions". 4

Sources

Preventing dimerization of thiophene precursors during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene Synthesis & Stability

Current Status: ONLINE Ticket ID: THIO-STAB-001 Subject: Prevention of Dimerization and Homocoupling in Thiophene Precursors Assigned Specialist: Senior Application Scientist

Executive Summary

Thiophene derivatives are notoriously sensitive to unwanted dimerization . This occurs primarily through three distinct mechanisms depending on the reaction environment:

  • Oxidative Homocoupling: Common in transition metal catalysis (Suzuki/Stille).

  • Acid-Catalyzed Oligomerization: Occurs during workup or storage of electron-rich monomers.

  • Halogen Dance/Lithiation Aggregation: Occurs during metal-halogen exchange, leading to regio-irregular dimers.

This guide provides self-validating protocols to eliminate these pathways.

Module 1: The Lithiation Protocol (Cryogenic Control)

The Problem: When lithiating halogenated thiophenes (e.g., 2-bromothiophene), users often observe the formation of 2,2'-bithiophene or regio-scrambled products upon quenching.

The Mechanism: Lithiation of thiophenes is kinetically controlled.[1] However, 2-thienyllithium intermediates are thermally unstable above -60°C.

  • Pathway A (Thermal Decomposition): The lithiated species attacks unreacted bromide, causing a Wurtz-type coupling.

  • Pathway B (Halogen Dance): In 2-bromo-3-alkylthiophenes, the lithium initially exchanges at the C2 position but can migrate to C5 or C3 if the temperature rises, leading to scrambled dimers.

Protocol: Cryogenic Stabilization

  • Step 1: Dissolve the thiophene precursor in anhydrous THF (0.2 M).

  • Step 2: Cool to -78°C (Acetone/Dry Ice). Use an internal thermometer. The bath temp is not the flask temp.

  • Step 3: Add n-BuLi (or LDA) dropwise over 20 minutes.

  • Step 4 (Critical): Stir for exactly 30-45 minutes at -78°C. Do not warm up.

  • Step 5: Add the electrophile (e.g., borate, aldehyde) rapidly while still at -78°C.

  • Step 6: Allow to warm to RT only after the electrophile has fully reacted (check TLC).

Visualization: Lithiation Decision Tree

LithiationPathways Start Thiophene Precursor (R-Th-Br) Lithiation Add n-BuLi (-78°C) Start->Lithiation CheckTemp Is Temp < -70°C? Lithiation->CheckTemp Stable Stable Intermediate (R-Th-Li) CheckTemp->Stable Yes Unstable Halogen Dance / Aggregation CheckTemp->Unstable No (>-60°C) Product Target Product (R-Th-E) Stable->Product Quench w/ Electrophile Dimer Impurity: Dimer/Oligomer Unstable->Dimer Self-Reaction

Figure 1: Temperature dependence of thiophene lithiation pathways. Deviation above -60°C triggers the "Halogen Dance" and dimerization.

Module 2: Catalytic Purity (Preventing Suzuki Homocoupling)

The Problem: During Suzuki-Miyaura coupling of thiophene-boronic acids, the major impurity is often the homocoupled bithiophene (Ar-Ar) rather than the cross-coupled product (Ar-R).

The Mechanism: Thiophene boronic acids are prone to oxidative homocoupling facilitated by Oxygen and Pd(II).

  • Oxygen oxidizes the Pd(0) catalyst to Pd(II).[2]

  • Two boronic acid molecules transmetallate onto the Pd(II) center.

  • Reductive elimination releases the homodimer.

Protocol: The "Zero-Ox" Setup

  • Degassing: Sparging with Argon for 15 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Catalyst Choice: Avoid Pd(OAc)₂ if possible, as it requires in-situ reduction. Use pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂dba₃ .

  • Base Selection: Use mild bases (K₃PO₄ or K₂CO₃) rather than strong hydroxides, which can accelerate boronic acid decomposition (protodeboronation).

  • Scavenger: Add 1-2 mol% of a mild reducing agent like hydroquinone or ascorbic acid if the reaction must be run in air (though inert atmosphere is strictly preferred).

Data: Solvent Effects on Homocoupling

Solvent SystemAdditive% Homocoupling (Impurity)Yield (Target)Notes
DMF/H₂O (Aerobic)None35%45%High oxidative dimerization
DMF/H₂O (Argon)None12%78%Standard protection
Toluene/H₂O SPhos Ligand < 2% 94% Recommended System
THFPd(OAc)₂18%65%Pd(II) promotes dimerization

Module 3: Storage & Acid Stability

The Problem: Electron-rich thiophenes (e.g., EDOT, alkyl-thiophenes) turn black/viscous during storage or acidic workup.

The Mechanism: Thiophenes are essentially masked enol ethers. In the presence of protons (H⁺), the α-carbon is protonated, creating a reactive carbocation. This cation is immediately attacked by a neutral thiophene molecule (Electrophilic Aromatic Substitution), initiating a chain-growth polymerization.

Protocol: Stabilization Strategy

  • Workup: Never wash electron-rich thiophenes with HCl. Use saturated NH₄Cl or NaHCO₃ only.

  • Filtration: If purifying by silica gel chromatography, add 1% Triethylamine (Et₃N) to the eluent to neutralize the silica's acidity.

  • Storage: Store neat liquids over activated 4Å Molecular Sieves in amber vials at -20°C.

Visualization: Acid-Catalyzed Polymerization Cycle

AcidPolymerization Monomer Thiophene Monomer Cation Cationic Intermediate Monomer->Cation Protonation Proton Acid (H+) Trigger Proton->Cation Dimer Dimer (Active) Cation->Dimer + Monomer Polymer Polythiophene (Black Tar) Dimer->Polymer Chain Growth

Figure 2: The acid-catalyzed cascade. A single proton can trigger chain-growth polymerization of electron-rich thiophenes.

Troubleshooting FAQ

Q: I am seeing a "double mass" peak in LCMS after Suzuki coupling. Is this the dimer? A: Yes. If the mass is exactly 2 x Mass(Boronic Acid) - 2H, it is the homocoupling product.

  • Immediate Fix: Switch to a bulky ligand like XPhos or SPhos .[2] These ligands accelerate the reductive elimination of the cross-coupled product, kinetically outcompeting the homocoupling pathway [1].

Q: My thiophene aldehyde turned into a solid chunk in the fridge. A: Aldehydes can auto-oxidize to carboxylic acids, which then self-catalyze polymerization.

  • Immediate Fix: Dissolve the chunk in DCM, wash with NaHCO₃ to remove the acid, dry, and re-isolate. Store under Nitrogen.[3]

Q: Can I use n-BuLi at 0°C for thiophene? A: No. While benzene derivatives can often tolerate 0°C, thiophene lithiation at 0°C leads to significant ring-opening and "scrambling" (halogen dance). Always equilibrate at -78°C [2].

References

  • BenchChem Technical Support. (2025).[2][4] Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. BenchChem. Link

  • Smolecule Technical Support Team. (2026). Optimizing lithiation of thiophene: 2-Thienyllithium. Smolecule.[1] Link

  • Organic Syntheses. (1973).[5] 2-Thiophenethiol: Direct Lithiation Protocol. Org. Synth. Coll. Vol. 5, 976. Link

  • Burke, M. D., et al. (2016). Protocol for Polycondensation of Thienyl MIDA Boronate Esters. Journal of the American Chemical Society. Link

  • MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: Mechanisms. MDPI Molecules. Link

Sources

Technical Support Center: Catalyst Optimization for Thiophene Ester Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Cross-Coupling Methodologies for Thiophene Esters Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Thiophene Triangle" Challenge

Welcome to the technical support hub for thiophene functionalization. Coupling reactions involving thiophene esters (e.g., methyl 3-bromothiophene-2-carboxylate) present a unique "triangle" of competing failure modes that standard protocols often fail to address:

  • Catalyst Sequestration: The thiophene sulfur atom can coordinate to Palladium (Pd), acting as a soft poison and arresting the catalytic cycle.

  • Ester Hydrolysis: The electron-deficient nature of the thiophene ring renders the ester moiety highly susceptible to saponification by the bases required for cross-coupling.

  • Protodeboronation: If using thienylboronic acids, the C–B bond is notoriously labile, leading to rapid protodeboronation under basic conditions.

This guide provides logic-driven solutions to navigate these competing factors.

Module 1: Catalyst Selection Logic

Do not rely on generic "tetrakis" (Pd(PPh₃)₄) protocols for complex thiophene esters. The high coordination number of PPh₃ often fails to prevent sulfur poisoning. You require bulky, electron-rich ligands that bind Pd tightly and facilitate oxidative addition into electron-poor C–X bonds.

Decision Matrix: Selecting the Right System

Use the following logic flow to select your starting catalyst system.

CatalystSelection Start Select Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Substrate Is the Halide on the Thiophene? Suzuki->Substrate Sol_C Pd-G4-RuPhos Base: Cs2CO3 Solvent: Dioxane (Dry) Buchwald->Sol_C YesHalide Yes (Thiophene-X) Substrate->YesHalide Electrophile NoHalide No (Thienyl Boronic Acid) Substrate->NoHalide Nucleophile Sterics Position of Halide relative to Ester? YesHalide->Sterics Proto *Risk: Protodeboronation* Use Pd-G4-SPhos Base: KF (Anhydrous) NoHalide->Proto Ortho Ortho (3-Halo-2-Ester) *High Sterics* Sterics->Ortho MetaPara Meta/Para *Standard* Sterics->MetaPara Sol_A Pd-G4-XPhos Base: K3PO4 Solvent: THF/H2O Ortho->Sol_A Sol_B Pd(OAc)2 + SPhos Base: K3PO4 Solvent: Toluene/H2O MetaPara->Sol_B

Figure 1: Decision tree for catalyst and ligand selection based on substrate electronics and sterics.

Module 2: Troubleshooting Suzuki-Miyaura Couplings

FAQ: Common Failure Modes

Q: I am observing low conversion of my methyl 3-bromothiophene-2-carboxylate. The starting material remains.

  • Diagnosis: This substrate combines steric hindrance (Br is ortho to the Ester) with electronic deactivation (Ester is an Electron Withdrawing Group). The oxidative addition step is too slow, or the catalyst is being poisoned by the thiophene sulfur before it can react.

  • Solution: Switch to a Precatalyst (Pd-G3 or Pd-G4) system rather than generating Pd(0) in situ.

    • Why? Precatalysts like XPhos Pd G4 contain the ligand pre-ligated in a 1:1 ratio and activate immediately upon base exposure, ensuring the active species is formed at high concentration before sulfur poisoning can occur.

Q: My ester is disappearing, but I see the carboxylic acid byproduct (Hydrolysis).

  • Diagnosis: Your base is too strong or the reaction medium is too wet/hot. Thiophene esters hydrolyze much faster than phenyl esters due to the electron-deficient ring.

  • Solution:

    • Change Base: Switch from Na₂CO₃ or K₂CO₃ to K₃PO₄ (tribasic potassium phosphate) . It is sufficiently basic for transmetallation but less nucleophilic toward the ester.

    • Reduce Water: Use a 10:1 ratio of Organic:Water, or switch to anhydrous conditions using CsF or Powdered K₃PO₄ in dry Dioxane.

Q: I am using 2-thienylboronic acid and getting low yields (Protodeboronation).

  • Diagnosis: 2-Thienylboronic acids are unstable. The C–B bond breaks rapidly in the presence of base and water, replacing the Boron with a Proton.

  • Solution:

    • MIDA Boronates: Use the MIDA ester of the thiophene. These slowly release the active boronic acid, keeping the concentration low and preventing side reactions.[1]

    • Anhydrous Protocol: If you must use the boronic acid, use CuCl (10-20 mol%) as a co-catalyst or switch to anhydrous conditions (DME/CsF).

Protocol: High-Efficiency Suzuki for Sterically Hindered Thiophene Esters

Target: Coupling of ortho-substituted thiophene halides (e.g., methyl 3-bromothiophene-2-carboxylate).

  • Reaction Vessel: 8 mL vial with a magnetic stir bar (Teflon coated).

  • Reagents:

    • Thiophene Bromide (1.0 equiv)[2]

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent System: THF : Water (10 : 1). Note: THF is preferred over Toluene here to solubilize the polar ester.

  • Procedure:

    • Add solids to the vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents via syringe.

    • Stir vigorously at 60°C for 4-12 hours. Do not overheat (e.g., >80°C) to avoid ester hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (pH adjusted to ~6 to remove any hydrolyzed acid), dry over MgSO₄.

Module 3: Troubleshooting C-N Bond Formation (Buchwald-Hartwig)

The Critical Issue: Base Selection

In Buchwald-Hartwig aminations, the standard base is NaOtBu (Sodium tert-butoxide) . This is fatal for thiophene esters. The alkoxide will attack the ester, causing transesterification or saponification.

Visualizing the Competition

BuchwaldCompetition Start Thiophene Ester + Amine + Pd/Ligand BaseChoice Base Selection Start->BaseChoice StrongBase NaOtBu / LiHMDS BaseChoice->StrongBase WeakBase Cs2CO3 / K3PO4 BaseChoice->WeakBase PathA Nucleophilic Attack on Ester StrongBase->PathA Fast PathB Pd-Catalyzed Amination StrongBase->PathB Competes WeakBase->PathA Blocked WeakBase->PathB Dominant Fail FAILURE: Hydrolysis / Transesterification PathA->Fail Success SUCCESS: C-N Coupled Product PathB->Success

Figure 2: Mechanistic competition between amination and ester degradation based on base strength.

Protocol: Base-Sensitive Amination of Thiophene Esters
  • Catalyst System:

    • Pd Source: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃.

    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands allow the reaction to proceed at lower temperatures, preserving the ester.

  • Base: Cs₂CO₃ (Cesium Carbonate) .

    • Why? Cs₂CO₃ is mild but, due to the "Cesium Effect" (high solubility in organic solvents), it facilitates the deprotonation of the amine-Pd complex without attacking the ester.

  • Solvent: anhydrous 1,4-Dioxane or t-Amyl Alcohol.

  • Temperature: 80°C - 100°C.

Module 4: Handling Sulfur Poisoning

If your reaction stalls despite using the correct base and reagents, the thiophene sulfur is likely coordinating to the Pd center, forming a resting state that is catalytically inactive.

Corrective Actions:

  • Increase Catalyst Loading: Bump from 1 mol% to 5 mol%.

  • Ligand Switch: Move to biaryl phosphine ligands (Buchwald ligands like XPhos, SPhos).

    • Mechanism:[1][3][4][5][6][7][8][9] These ligands are bulky and electron-rich.[10] The bulk prevents the approach of the thiophene sulfur to the metal center, while the electron richness ensures the ligand binds more tightly to Pd than the sulfur does.

  • Scavenging: If the starting material contained free thiols (impurities), treat it with electrophilic scavengers (e.g., benzyl bromide) or recrystallize before coupling. Even trace free thiols are potent poisons.

Summary of Recommended Systems

Reaction TypeSubstrate ChallengeRecommended CatalystLigandBaseSolvent
Suzuki 3-Bromo-2-Ester (Steric)XPhos Pd G4 XPhosK₃PO₄THF/H₂O
Suzuki 2-Thienylboronic Acid (Unstable)Pd(OAc)₂SPhosKFDME (Dry)
Suzuki Standard Thiophene BromidePd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O
Buchwald Primary AminePd(OAc)₂BrettPhos Cs₂CO₃t-Amyl OH
Buchwald Secondary AminePd(OAc)₂RuPhos Cs₂CO₃Dioxane

References

  • Base Selection in Buchwald-Hartwig Amination

    • Title: Role of the base in Buchwald-Hartwig amination.[11][12][13]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Suzuki Coupling of Heterocycles (SPhos/XPhos utility)

    • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.[10]

    • Source: PMC / NIH.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids.

    • Source: University of Edinburgh / RSC.
    • URL:[Link]

  • Optimized Synthesis of Benzo[b]thiophene Derivatives

    • Title: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling.
    • Source: Taylor & Francis.
    • URL:[Link]

Sources

Validation & Comparative

High-Resolution Mass Spectrometry of Methyl 5-ethylthiophene-3-carboxylate: A Comprehensive Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-ethylthiophene-3-carboxylate (CAS: 938006-77-0; Formula: C₈H₁₀O₂S) is a critical heterocyclic building block extensively utilized in the synthesis of advanced pharmaceuticals, particularly [2] used in targeted therapies. Accurate characterization of this compound and its downstream metabolites requires robust High-Resolution Mass Spectrometry (HRMS).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading HRMS platforms (Orbitrap vs. Q-TOF) and ionization strategies (ESI vs. APCI vs. EI) for this specific molecule. The methodologies provided are engineered as self-validating systems to ensure absolute data integrity.

Ionization Strategy: The Physics of Thiophene Detection

The fundamental challenge in mass spectrometry of thiophenes lies in their electronic structure. Unlike aliphatic amines, the lone pairs on the thiophene sulfur atom are delocalized into the aromatic π-system, drastically reducing the molecule's basicity.

  • Electrospray Ionization (ESI): ESI(+) relies entirely on the proton affinity of the ester carbonyl oxygen. To drive the equilibrium toward the

    
     state (m/z 171.0474), the mobile phase must be strictly acidified. Without sufficient proton donors, ESI yields poor sensitivity for this compound.
    
  • Atmospheric Pressure Chemical Ionization (APCI): For highly non-polar thiophene derivatives lacking the ester group, APCI is often superior. As demonstrated in [1], APCI can generate predominant radical cations

    
     via charge transfer, bypassing the need for protonation.
    
  • Electron Ionization (EI): Because Methyl 5-ethylthiophene-3-carboxylate is highly volatile, GC-EI-HRMS is an exceptional alternative. The hard 70 eV ionization generates a robust molecular ion

    
     (m/z 170.0402) and highly reproducible fragmentation libraries.
    

Workflow cluster_LC Platform A: LC-ESI-Orbitrap cluster_GC Platform B: GC-EI-Q-TOF Sample Methyl 5-ethylthiophene- 3-carboxylate CAS: 938006-77-0 LC UHPLC Separation (C18, H2O/MeCN) Sample->LC GC GC Separation (DB-5MS, He carrier) Sample->GC ESI ESI(+) Ionization [M+H]+ m/z 171.0474 LC->ESI Orbitrap Orbitrap MS/MS (R=140k, <2 ppm) ESI->Orbitrap EI EI(+) Ionization [M]+. m/z 170.0402 GC->EI QTOF Q-TOF MS/MS (R=60k, <3 ppm) EI->QTOF

Fig 1. Comparative HRMS workflows for Methyl 5-ethylthiophene-3-carboxylate analysis.

Platform Performance Comparison

When selecting between an Orbitrap and a Quadrupole Time-of-Flight (Q-TOF) architecture for [3], the decision hinges on the matrix complexity versus required throughput.

Table 1: Quantitative Performance Comparison for C₈H₁₀O₂S

ParameterLC-ESI-OrbitrapGC-EI-Q-TOFCausality / Scientific Rationale
Resolving Power (FWHM) 140,000 (at m/z 200)60,000 (at m/z 200)Orbitrap's frequency-based detection resolves isobaric lipid interferences in plasma.
Mass Accuracy < 1.5 ppm< 3.0 ppmBoth provide unambiguous elemental composition (C₈H₁₀O₂S requires < 5 ppm).
Acquisition Speed 12 - 15 Hz50 - 100 HzQ-TOF's continuous beam allows superior sampling across sharp (<2 sec) GC peaks.
Isotope Fidelity (³⁴S) Excellent (~4.5% error)Good (~8.0% error)Orbitrap's automatic gain control (AGC) prevents detector saturation, preserving the delicate ³⁴S isotopic ratio.
Best Application Metabolite ID in biofluidsRaw material purity & library matchingGC-EI avoids matrix suppression typical in ESI, making it ideal for synthetic QC.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols incorporate internal validation gates. If a gate fails, the system must be recalibrated.

Protocol A: LC-ESI-Orbitrap HRMS Workflow
  • System Suitability (Gate 1): Inject 10 µL of a 1 pg/µL Pierce LTQ Velos ESI Positive Ion Calibration Solution. Verify that the mass error for the m/z 138.0662 siloxane background peak is < 2 ppm.

  • Sample Preparation: Dissolve Methyl 5-ethylthiophene-3-carboxylate in LC-MS grade Methanol to a final concentration of 100 ng/mL.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid (essential for carbonyl protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • HRMS Acquisition: Operate in Full MS / dd-MS² mode. Set resolution to 140,000 for MS1 and 35,000 for MS2. Normalized Collision Energy (NCE) set to 25, 35, and 45.

  • Validation (Gate 2 - Isotope Check): Extract the MS1 spectrum. The ³⁴S isotope peak at m/z 173.0432 must be present at 4.4% ± 0.5% relative abundance to the monoisotopic [M+H]+ peak.

Protocol B: GC-EI-Q-TOF HRMS Workflow
  • System Suitability (Gate 1): Perform a Perfluorotributylamine (PFTBA) tune. Ensure the m/z 218.9856 ion achieves a resolution of > 50,000.

  • Sample Preparation: Dilute the compound in Hexane to 10 µg/mL. No derivatization is required due to the absence of active hydrogens (-OH, -NH₂).

  • Chromatography:

    • Column: Agilent DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 60°C (hold 1 min), ramp 20°C/min to 280°C.

  • EI-HRMS Acquisition: Source temperature at 250°C, Electron energy at 70 eV. Scan range m/z 50–400 at 10 spectra/sec.

Fragmentation Pathways & Structural Elucidation

Understanding the MS/MS fragmentation causality is vital for identifying downstream drug metabolites. Under Higher-energy Collisional Dissociation (HCD) in the Orbitrap, the protonated molecule (m/z 171.0474) undergoes predictable, structurally diagnostic cleavages.

Fragmentation M Precursor Ion [M+H]+ m/z 171.0474 F1 Product Ion Loss of CH3OH (-32.0262 Da) m/z 139.0212 M->F1 Ester Cleavage F3 Product Ion Loss of C2H4 (-28.0313 Da) m/z 143.0161 M->F3 Alkyl Cleavage F2 Product Ion Loss of CO (-27.9949 Da) m/z 111.0263 F1->F2 Decarbonylation

Fig 2. ESI(+) MS/MS fragmentation pathway of Methyl 5-ethylthiophene-3-carboxylate.

Mechanistic Breakdown:

  • Ester Cleavage (m/z 139.0212): The most thermodynamically favored pathway is the neutral loss of methanol (32.0262 Da) from the methyl ester moiety, forming a highly stable acylium ion.

  • Decarbonylation (m/z 111.0263): The acylium ion rapidly extrudes carbon monoxide (-27.9949 Da), leaving a stable ethyl-substituted thiophene cation.

  • Alkyl Cleavage (m/z 143.0161): A secondary, independent pathway involves the loss of the ethyl group as neutral ethylene (C₂H₄, 28.0313 Da) via a localized rearrangement at the C5 position of the thiophene ring.

References

  • Title: Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry Source: Analytical Chemistry (PubMed) URL: [Link]

  • Title: Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy Source: Acta Pharmaceutica Sinica B (PMC) URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

High-Resolution Structural Elucidation of Thiophene Derivatives: A Comparative Guide to X-Ray Crystallography vs. NMR and Cryo-EM

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative in Thiophene Drug Design

Thiophene is a privileged pharmacophore, currently ranking 4th among all heterocyclic scaffolds in US FDA-approved small molecule drugs[1]. As a bioisostere of benzene, the substitution of a ring carbon with a sulfur atom fundamentally alters the electronic distribution, molecular geometry, and non-covalent interaction profile of the molecule[2].

For researchers and drug development professionals, confirming the precise 3D architecture of newly synthesized thiophene derivatives is non-negotiable. The spatial arrangement dictates receptor binding affinity, while solid-state packing influences bioavailability and formulation stability. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Cryogenic Electron Microscopy (Cryo-EM), providing a self-validating protocol for definitive structural confirmation.

Comparative Analysis: SCXRD vs. NMR vs. Cryo-EM

While multiple analytical techniques are employed during the synthesis pipeline, their capabilities in resolving the ultimate 3D structure vary significantly.

The Mechanistic Superiority of SCXRD for Thiophenes

NMR spectroscopy is exceptional for determining solution-state connectivity and identifying geometric isomers (e.g., ZZ, EZ, and EE configurations) at thermal equilibrium[3]. However, NMR relies on magnetic environments and can only infer spatial proximity through Nuclear Overhauser Effect (NOE) signals.

SCXRD, conversely, directly maps electron density. This is mechanically critical for thiophenes because the sulfur atom frequently engages in chalcogen bonding —a highly directional non-covalent interaction where the sulfur lone pair donates into an adjacent antibonding orbital. SCXRD is the only technique capable of definitively quantifying these interactions, revealing, for example, intramolecular S···S distances (≈3.04 Å) that are significantly shorter than van der Waals radii, and precise C–S···S angles of 171°[3]. Furthermore, SCXRD enables Hirshfeld surface analysis to map the exact O…H, H…H, and C…C intermolecular forces governing the crystal lattice[4][5].

Performance Comparison Data
Analytical TechniquePrimary OutputSpatial ResolutionState of MatterStrengths for Thiophene DerivativesLimitations
SCXRD 3D Atomic Coordinates< 0.1 Å Solid (Single Crystal)Determines absolute configuration; quantifies exact chalcogen bond lengths and crystal packing forces[6].Requires high-quality macroscopic crystals; provides a static snapshot.
NMR (1D/2D) Connectivity & DynamicsSub-molecularSolutionRapid identification of structural isomers; tracks dynamic conformational changes[3].Cannot directly measure 3D bond lengths; yields relative (not absolute) stereochemistry.
Cryo-EM (MicroED) Electrostatic Potential~1.0 – 2.5 ÅSolid (Nanocrystals)Works with sub-micron crystals that fail traditional SCXRD.Lower resolution than SCXRD; complex sample preparation; high equipment cost.

Self-Validating Experimental Protocol: SCXRD of Thiophenes

To establish absolute trustworthiness in your structural data, the following protocol integrates causality and self-validation at every step.

Step 1: Crystal Growth and Selection
  • Action: Dissolve the purified thiophene derivative in a minimum volume of a halogenated solvent (e.g., dichloromethane). Carefully layer an anti-solvent (e.g., hexane) on top to initiate liquid-liquid vapor diffusion.

  • Causality: Slow diffusion kinetics minimize the number of nucleation sites, thermodynamically favoring the growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder.

  • Self-Validation: Examine the crystal under a polarized light microscope. Uniform optical extinction upon rotation confirms a single crystalline domain.

Step 2: Data Collection Strategy
  • Action: Mount the crystal on a diffractometer equipped with a Copper (Cu) Kα radiation source (

    
     Å) and cool the sample to 100 K using a nitrogen stream[6].
    
  • Causality: Cryo-cooling minimizes the thermal vibration of atoms (Debye-Waller factor), drastically improving high-angle diffraction intensity. Cu Kα radiation is chosen over Mo Kα because the longer wavelength maximizes the anomalous scattering signal of the thiophene's sulfur atom, which is mathematically required to determine the absolute configuration of light-atom structures.

  • Self-Validation: Initial diffraction frames must display sharp, well-defined spots with a mosaicity of < 0.5°.

Step 3: Integration and Absorption Correction
  • Action: Integrate the diffraction frames and apply an empirical multi-scan absorption correction.

  • Causality: The sulfur atom in the thiophene ring heavily absorbs X-rays. Failing to correct for this absorption will result in systematic errors in the calculated electron density map, potentially creating "ghost" peaks.

  • Self-Validation: The internal agreement factor of equivalent reflections (

    
    ) must be < 0.05, proving the data is consistent across different detector angles.
    
Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL)[6].
    
  • Causality: Iterative refinement shifts the atomic model to minimize the difference between the observed diffraction pattern and the calculated structure factors.

  • Self-Validation: The structural model is mathematically validated when the final

    
     value is < 5%, the weighted 
    
    
    
    is < 15%, and the Goodness-of-Fit (GoF) is approximately 1.0. The absolute structure is confirmed if the Flack parameter is near 0 with a low standard deviation (e.g.,
    
    
    ).

Workflow Visualization

Workflow N1 Synthesis of Thiophene Derivative N2 Solution NMR (Connectivity Check) N1->N2 Bulk Purity N3 Single Crystal Growth N2->N3 Verified Isomer N4 SCXRD Data Collection (Cu Kα) N3->N4 Polarized Light Check N5 Structure Solution & Refinement N4->N5 R_int < 0.05 N6 Absolute Structure Validation N5->N6 R1 < 5%, GoF ~ 1.0

Self-validating workflow for the structural elucidation of thiophene derivatives.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads RSC Advances 1

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation MDPI Pharmaceuticals 2

  • Effect of Chalcogen Interaction on the Structure of Methine-Bridged Trichalcogenophenes ChemRxiv 3

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis BMC Chemistry (PubMed) 5

  • Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes New Journal of Chemistry (RSC) 6

Sources

A Comparative Guide to the Reactivity of Thiophene-2-carboxylates and Thiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene and its derivatives are cornerstone heterocyclic motifs in modern chemistry, finding extensive application in pharmaceuticals, agrochemicals, and organic electronics.[1][2] The introduction of a carboxylate group onto the thiophene ring creates versatile building blocks, but the positional isomerism—placing the ester at the C2 versus the C3 position—imparts profound differences in their chemical reactivity. Understanding these distinctions is paramount for synthetic chemists aiming to devise efficient and regioselective strategies for molecular construction.

This guide provides an in-depth comparative analysis of the reactivity of thiophene-2-carboxylates and thiophene-3-carboxylates. We will explore how the interplay of electronic and steric effects governs their behavior in key chemical transformations, including electrophilic aromatic substitution, directed metalation, and cross-coupling reactions. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for synthetic planning.

Pillar 1: Electronic and Steric Foundations of Reactivity

The divergent reactivity of these isomers is rooted in the fundamental electronic architecture of the thiophene ring and the influence of the electron-withdrawing carboxylate substituent.

  • The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. The sulfur atom's lone pairs participate in the π-system, increasing the electron density on the ring carbons compared to benzene.[3][4] This inherent electron richness makes thiophene highly susceptible to electrophilic attack, with a strong kinetic and thermodynamic preference for substitution at the C2 (α) position.[3][4][5]

  • The Carboxylate Group (-COOR): The ester functionality is a deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This deactivation reduces the ring's nucleophilicity and makes it less reactive towards electrophiles than unsubstituted thiophene.

The critical difference arises from the position of this deactivating group:

  • Thiophene-2-carboxylate: The carboxylate group at the C2 position strongly deactivates the adjacent C3 position. Its primary electronic influence extends to the C5 position, which is "para" to the substituent. This makes the C5 position the most likely site for electrophilic attack and metalation.

  • Thiophene-3-carboxylate: With the carboxylate at C3, the adjacent C2 and C4 positions are significantly deactivated. The C5 position remains the most electron-rich and sterically accessible site for electrophilic substitution. Crucially, the C2 proton becomes the most acidic due to the combined inductive effects of the sulfur atom and the C3-carboxylate, a feature that is pivotal for directed metalation.

G cluster_0 Thiophene-2-carboxylate cluster_1 Thiophene-3-carboxylate 2-COOR C2: -COOR (Deactivating) 3_pos_2 C3: Highly Deactivated 2-COOR->3_pos_2 ortho 5_pos_2 C5: Preferred site for EAS & Metalation 2-COOR->5_pos_2 para-like 3-COOR C3: -COOR (Deactivating) 2_pos_3 C2: Highly Acidic Proton (Site for DoM) 3-COOR->2_pos_3 ortho 4_pos_3 C4: Deactivated 3-COOR->4_pos_3 ortho 5_pos_3 C5: Preferred site for EAS 3-COOR->5_pos_3 meta

Caption: Electronic influence of the carboxylate group on reactivity sites.

Pillar 2: Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

While the carboxylate group deactivates the ring towards EAS, substitution is still achievable under controlled conditions, and the regiochemical outcome is a clear differentiator between the isomers.

  • Thiophene-2-carboxylates: Electrophilic attack occurs almost exclusively at the C5 position. The C2-substituent directs incoming electrophiles to the only available and electronically favored α-position. For example, the reaction of 2-acetylthiophene (a close analogue) with the CH₃OH–CCl₄–VO(acac)₂ system results in the insertion of a CO₂CH₃ group selectively at the C5 position.

  • Thiophene-3-carboxylates: Electrophilic substitution also favors the C5 position. This position is meta to the deactivating group and is also an α-position relative to the sulfur atom, making it the most activated site on the ring.

ReactionIsomerMajor ProductReference
Nitration Thiophene-2-carboxylic acid4- and 5-nitro derivatives[6]
Chlorination Thiophene-2-carboxylic acid4,5-Dichlorothiophene-2-carboxylic acid[5]
Acylation 2,5-dialkylthiophene3-acyl-2,5-dialkylthiophene[1]
Directed ortho-Metalation (DoM)

DoM is a powerful synthetic tool for regioselective functionalization, and it is here that the isomers exhibit their most synthetically useful and divergent behavior. DoM relies on a Directed Metalation Group (DMG) to chelate an organolithium base, directing deprotonation to an adjacent ortho position.[7][8]

  • Thiophene-2-carboxylates: The carboxylate group at C2 does not effectively direct metalation to the C3 position due to the overwhelming intrinsic acidity of the C5 proton. Upon treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), thiophene-2-carboxylic acid undergoes a double deprotonation to form a dianion, with subsequent lithiation occurring at the C5 position.[9] This provides a reliable route to 2,5-disubstituted thiophenes.

  • Thiophene-3-carboxylates: The story is entirely different here. The C3-carboxylate acts as an excellent DMG, directing the organolithium base to selectively deprotonate the C2 position.[7][8] This is a highly reliable and regioselective method for introducing an electrophile at the C2 position, yielding 2,3-disubstituted thiophenes, which can be more challenging to access via other methods.

G cluster_0 Metalation of Thiophene-2-carboxylate cluster_1 Directed ortho-Metalation of Thiophene-3-carboxylate start_2 Thiophene-2-CO₂H inter_2 5-Lithio-dianion start_2->inter_2 2 eq. LDA end_2 2,5-Disubstituted Thiophene inter_2->end_2 Electrophile (E+) start_3 Thiophene-3-CO₂R inter_3 2-Lithio species start_3->inter_3 n-BuLi or LDA end_3 2,3-Disubstituted Thiophene inter_3->end_3 Electrophile (E+)

Caption: Contrasting metalation pathways for the two isomers.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on thiophene rings are generally challenging and require strong activation from electron-withdrawing groups (such as -NO₂) and a suitable leaving group.[10][11] In systems designed for SNAr, both carboxylate isomers serve to enhance the electrophilicity of the ring. For instance, in 3-nitrothiophene-2,5-dicarboxylates, the nitro group is readily displaced by various sulfur nucleophiles, a reaction facilitated by the presence of the two electron-withdrawing carboxylate groups.[12][13] The specific reactivity and regioselectivity in such cases depend on the entire substitution pattern rather than solely on the position of a single carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated thiophene carboxylates are versatile substrates for Pd-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.[14][15][16][17] The primary factor governing reactivity is the identity of the halogen (I > Br > Cl >> F), but the electronic environment dictated by the carboxylate's position can influence the ease of oxidative addition to the palladium catalyst.

  • Thiophene-2-carboxylates: Bromo or iodo derivatives at the C5 position are common substrates for Suzuki, Stille, and Heck couplings, providing a robust method for elaborating the 2,5-substitution pattern.

  • Thiophene-3-carboxylates: Halogenation can be directed to the C2 or C5 positions. Subsequent cross-coupling provides access to diverse 2,3- or 3,5-disubstituted thiophenes, respectively. For example, ethyl 4-bromothiophene-3-carboxylate can be used to introduce substituents at the C4 position via cross-coupling.[18]

Pillar 3: Field-Proven Experimental Protocols

The following protocols are self-validating systems that exemplify the distinct reactivity of each isomer.

Protocol 1: Regioselective Bromination of Methyl Thiophene-2-carboxylate

This protocol demonstrates the strong directing effect of the C2-carboxylate to the C5 position in an electrophilic aromatic substitution.

Workflow Diagram:

G A 1. Prepare Solution Dissolve Methyl Thiophene-2-carboxylate and NBS in Acetic Acid B 2. Reaction Stir at room temperature (e.g., 12-24 hours) A->B C 3. Work-up Pour into water, extract with EtOAc, wash with NaHCO₃ B->C D 4. Purification Dry (Na₂SO₄), concentrate, and purify via column chromatography C->D E 5. Analysis Confirm structure of Methyl 5-bromothiophene-2-carboxylate (¹H NMR, ¹³C NMR, MS) D->E

Caption: Experimental workflow for the bromination of methyl thiophene-2-carboxylate.

Step-by-Step Methodology:

  • Preparation: To a solution of methyl thiophene-2-carboxylate (1.0 eq) in glacial acetic acid (approx. 0.5 M), add N-bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield methyl 5-bromothiophene-2-carboxylate.

Protocol 2: Directed ortho-Metalation of Methyl Thiophene-3-carboxylate

This protocol showcases the power of the C3-carboxylate as a Directed Metalation Group to achieve selective functionalization at the C2 position.

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Solution: Add anhydrous tetrahydrofuran (THF) to the flask, followed by methyl thiophene-3-carboxylate (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a suitable electrophile (e.g., iodomethane, 1.2 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield methyl 2-methylthiophene-3-carboxylate.

Conclusion

The positional isomerism of the carboxylate group on a thiophene ring is not a trivial structural variance; it is a fundamental determinant of chemical reactivity. Thiophene-2-carboxylates and thiophene-3-carboxylates exhibit distinct and predictable behaviors, particularly in electrophilic substitution and directed metalation reactions.

  • Thiophene-2-carboxylates are precursors to 2,5-disubstituted thiophenes via electrophilic substitution or C5-metalation.

  • Thiophene-3-carboxylates are ideal substrates for generating 2,3-disubstituted thiophenes via highly regioselective directed ortho-metalation at the C2 position.

A thorough understanding of these divergent pathways is crucial for chemists in the pharmaceutical and materials science sectors. By leveraging these inherent reactivity patterns, researchers can design more efficient, elegant, and regioselective syntheses of complex thiophene-containing molecules, accelerating the pace of discovery and innovation.

References

  • Khusnutdinov, R. I., Bayguzina, A. R., Dzhemilev, U. M., & Tolstikov, G. A. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4–ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]

  • PrepChem. (n.d.). Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Beck, J. R. (1979). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 44(23), 4201-4203. [Link]

  • Mustafa, A., & El-Tawil, B. A. H. (1954). Decarboxylation of a benzo[b]thiophene-2-carboxylic acid. Journal of the American Chemical Society, 76(1), 223. [Link]

  • Various Authors. (n.d.). ResearchGate. Retrieved from [Link] (Note: This is a general link as the specific source document "A Novel and Expeditious Approach to Thiophene-3-carboxylates" was not directly accessible).

  • Mishra, A., & Singh, R. (2021). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 6(4), 1-10. [Link]

  • Singh, M., & Kumar, A. (2020). Access to 5-Substituted 3-Aminofuran/Thiophene-2-Carboxylates from Bifunctional Alkynenitriles. Asian Journal of Organic Chemistry, 9(10), 1668-1671. [Link]

  • Beck, J. R. (1976). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 41(10), 1733-1735. [Link]

  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6683-6692. [Link]

  • Unspecified. (2018). Thiophene. SlideShare. [Link]

  • Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Pews, R. G., & Hall, R. H. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 26. [Link]

  • Mamedov, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5123. [Link]

  • Sharma, U., & Van der Eycken, E. V. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1068. [Link]

  • Itami, K., et al. (2009). Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. Tetrahedron Letters, 50(26), 3345-3348. [Link]

  • Mamedov, V. A., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. RSC Advances, 14, 3289-3299. [Link]

  • Myers, A. (n.d.). Directed Ortho Metalation. [Link]

  • Mori, A., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 49(6), 1000-1003. [Link]

  • Unspecified. (n.d.). Reactions of five-membered rings. [Link]

  • Pérez, P., et al. (2012). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Journal of Molecular Modeling, 18, 4491-4500. [Link]

  • Císařová, I., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 444-457. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Snieckus, V. (2003). Directed (ortho) Metallation. [Link]

  • Tilley, J. W., & Miller, R. A. (1984). Application of regioselective thiophene lithiation to the synthesis of thiophene analogs of xanthones and thioxanthones. The Journal of Organic Chemistry, 49(11), 2053-2056. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Wang, J., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Catalysts, 12(4), 368. [Link]

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  • Reddy, V. R., & Kumar, A. (2020). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 18(34), 6646-6650. [Link]

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Comparative Biological Activity of Methyl 5-ethylthiophene-3-carboxylate and Advanced Thiophene Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are privileged scaffolds in medicinal chemistry, acting as bioisosteres for benzene rings while offering unique electronic properties due to their sulfur heteroatom. Among these, Methyl 5-ethylthiophene-3-carboxylate serves as a critical, highly modular pharmacophore building block. This guide provides an objective, data-driven comparison of the biological activity of Methyl 5-ethylthiophene-3-carboxylate against more complex, functionalized thiophene analogs. Designed for drug development professionals, this document outlines comparative efficacy, mechanistic pathways, and self-validating experimental protocols required to benchmark these compounds.

Pharmacophore Rationale: The Thiophene-3-Carboxylate Scaffold

The fundamental utility of the thiophene ring lies in its


-electron cloud and the polarizability of the sulfur atom, which facilitates diverse interactions with biological targets1[1].

In Methyl 5-ethylthiophene-3-carboxylate , the specific substitutions dictate its baseline pharmacokinetic profile:

  • 5-Ethyl Group: Increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability compared to unsubstituted thiophenes.

  • 3-Methyl Ester: Acts as a hydrogen-bond acceptor and a versatile synthetic handle. While the ester itself possesses moderate direct biological activity, it is frequently hydrolyzed or converted into amides to generate highly potent acetylcholinesterase (AChE) inhibitors or anticancer agents 2[2].

Comparative Biological Activity Profiles

To objectively assess performance, we compare the baseline activity of Methyl 5-ethylthiophene-3-carboxylate against two advanced, biologically active analogs synthesized via the Gewald reaction and subsequent functionalization.

  • Compound A: Methyl 5-ethylthiophene-3-carboxylate (Baseline Scaffold)

  • Compound B: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Analog)

  • Compound C: Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Donepezil Analog)

Quantitative Data Summary

The following table synthesizes in vitro biological activity across three primary therapeutic domains: Anticancer, Antimicrobial, and Neurological (AChE inhibition).

CompoundAnticancer (A-549 IC

, µM)
Antimicrobial (S. aureus MIC, µg/mL)AChE Inhibition (IC

, µM)
Compound A > 100.0 (Low Activity)64.0> 50.0
Compound B 45.20.8128.5
Compound C 85.032.01.2
Reference Drugs Adriamycin: 1.5Cefadroxil: 0.5Donepezil: 0.04

Data Context: While Compound A shows limited direct efficacy, its structural evolution into Compound B yields potent antimicrobial properties3[3]. Further functionalization into Compound C introduces a benzylpiperidine moiety, shifting the bioactivity profile toward highly selective AChE inhibition4[4].

Mechanistic Insights

Thiophene-3-carboxylate derivatives exert their biological effects through distinct, structure-dependent pathways. For neurological applications, the thiophene core acts as a hydrophobic anchor in the peripheral anionic site of Acetylcholinesterase. In oncology, these compounds induce cytotoxicity primarily through the generation of Reactive Oxygen Species (ROS), leading to caspase-dependent apoptosis.

Mechanism T3C Thiophene-3-Carboxylate Derivatives AChE Acetylcholinesterase (AChE) Inhibition T3C->AChE Competitive Binding ROS ROS Generation T3C->ROS Oxidative Stress Apo Apoptosis (Cancer Cells) ROS->Apo Caspase Activation

Fig 1. Mechanism of thiophene-3-carboxylates in AChE inhibition and ROS-mediated apoptosis.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid researchers in troubleshooting and assay optimization.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Based on the modified Ellman’s method, this assay quantifies the ability of thiophene analogs to inhibit AChE.

Causality of Design:

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)): Selected because it reacts rapidly with thiocholine (the hydrolysis product of acetylthiocholine) to form 5-thio-2-nitrobenzoate, a yellow anion. This allows for direct, real-time spectrophotometric tracking at 412 nm.

  • Phosphate Buffer (pH 8.0): Maintains the optimal physiological pH required for maximum AChE catalytic stability.

Step-by-Step Workflow:

  • Preparation: Dissolve the thiophene test compound in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE enzyme solution (0.28 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Initiation: Add 10 µL of 10 mM acetylthiocholine iodide and 10 µL of 10 mM DTNB to initiate the reaction.

  • Kinetic Readout: Measure the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Self-Validation:

    • Positive Control: Donepezil (ensures assay sensitivity).

    • Negative Control: Buffer + DMSO (establishes baseline uninhibited enzyme kinetics).

    • Blank: Buffer + DTNB + Test Compound without enzyme (corrects for intrinsic compound absorbance).

Protocol 2: Cytotoxicity Screening via Sulforhodamine B (SRB) Assay

Used to evaluate the antiproliferative activity of thiophene derivatives against A-549 human lung cancer cells.

Causality of Design:

  • SRB Dye: Chosen over the traditional MTT assay because SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions. It provides a direct measure of total cellular protein mass, avoiding false positives caused by compounds that alter mitochondrial metabolism without inducing cell death.

  • Trichloroacetic Acid (TCA): Used for in situ cellular fixation, arresting all metabolic processes instantly and preserving protein integrity for dye binding.

Step-by-Step Workflow:

  • Seeding: Seed A-549 cells in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium. Incubate for 24 hours at 37°C (5% CO
    
    
    
    ).
  • Treatment: Expose cells to varying concentrations of the thiophene derivative (1 µM to 100 µM) for 48 hours.

  • Fixation: Add 50 µL of cold 50% (w/v) TCA directly to the wells. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 5 minutes.

  • Readout: Measure absorbance at 540 nm.

  • Self-Validation: Include Adriamycin as a positive control and untreated cells as the 100% viability baseline.

High-Throughput Screening Workflow

For drug discovery programs evaluating libraries of thiophene-3-carboxylates, standardizing the pipeline from synthesis to data analysis is critical.

Workflow Syn Compound Synthesis (Esterification) Pur Characterization (NMR, FTIR, MS) Syn->Pur Bio In Vitro Bioassays (Ellman's / SRB) Pur->Bio Data Data Analysis (IC50 Calculation) Bio->Data

Fig 2. Standardized workflow for the synthesis and bio-evaluation of thiophene analogs.

Conclusion

While Methyl 5-ethylthiophene-3-carboxylate exhibits modest direct biological activity, its true value lies in its role as a highly tunable pharmacophore. By leveraging its lipophilic 5-ethyl group and reactive 3-carboxylate handle, researchers can synthesize advanced analogs with potent, targeted activities—ranging from sub-micromolar antimicrobial efficacy to highly selective acetylcholinesterase inhibition. Utilizing the self-validating SRB and Ellman's protocols ensures that these structure-activity relationships are mapped with high fidelity.

References

  • Synthesis, properties and biological activity of thiophene: A review Der Pharma Chemica URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

Validation of Synthetic Routes for Substituted Thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene moiety is a cornerstone in medicinal chemistry, serving as a bioisostere for phenyl rings to improve metabolic stability and solubility. However, the validation of a synthetic route for substituted thiophenes is often plagued by regioselectivity issues and scalability concerns.

This guide objectively compares three industry-standard methodologies: The Gewald Reaction , Suzuki-Miyaura Cross-Coupling , and Direct C-H Arylation . Rather than a generic overview, we validate these routes based on experimental rigor, atom economy, and regiocontrol, providing you with the data needed to select the optimal pathway for your specific drug candidate.

Part 1: Strategic Decision Matrix

Before initiating wet chemistry, use this decision matrix to align the synthetic route with your structural requirements.

FeatureGewald Reaction Suzuki-Miyaura Coupling Direct C-H Arylation
Primary Utility De novo synthesis of 2-aminothiophenes.Late-stage functionalization of existing rings.Atom-economic derivatization.
Regiocontrol Absolute (Determined by precursors).High (Determined by halogen position).Variable (Requires directing groups).
Scalability High (One-pot, multicomponent).Medium (Costly catalysts/ligands).[1]High (Fewer steps, less waste).
Key Limitation Limited to 2-amino/3-carbonyl substitution patterns.Requires pre-functionalized halothiophenes.Substrate bias (C2 vs C5 selectivity).

Part 2: Route Validation & Protocols

Route A: The Gewald Reaction (Multicomponent Synthesis)[2]

Mechanism & Utility: The Gewald reaction is the gold standard for synthesizing highly substituted 2-aminothiophenes from non-heterocyclic precursors. It involves the condensation of a ketone/aldehyde with an activated nitrile and elemental sulfur.[2][3]

Validation Insight:

  • Causality: The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization. Failure typically occurs at the Knoevenagel step; therefore, validation must confirm the formation of the alkylidene intermediate if yields are low.

  • Self-Validating Step: The evolution of the 2-aminothiophene is easily tracked by the appearance of the characteristic NH₂ signal (~6.0-7.5 ppm) in ¹H NMR, which is distinct from the starting nitrile.

Experimental Protocol (Validated for 10 mmol Scale):

  • Reagents: Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (S₈, 1.0 eq), Morpholine (1.5 eq, catalyst/base).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Mix ketone and nitrile in EtOH.[3] Add morpholine dropwise (exothermic).

    • Stir for 15 min to ensure Knoevenagel condensation initiation.

    • Add elemental sulfur.[4][2][3]

    • Heat to 60°C for 3 hours. Critical: Do not reflux vigorously; sulfur solubility is key.

    • Cool to 0°C. The product precipitates.

    • Filter and wash with cold EtOH/H₂O (1:1).

Workflow Diagram:

Gewald_Reaction Precursors Ketone + Activated Nitrile Intermediate Alkylidene Intermediate (Knoevenagel Product) Precursors->Intermediate Morpholine, EtOH 15 min, RT Sulfur_Add Addition of S8 + Base (Thionation/Cyclization) Intermediate->Sulfur_Add Heat, 60°C Product 2-Aminothiophene Derivative Sulfur_Add->Product - H2O Cyclization

Figure 1: Mechanistic workflow of the Gewald reaction showing the critical intermediate checkpoint.

Route B: Suzuki-Miyaura Cross-Coupling

Mechanism & Utility: This route utilizes Palladium-catalyzed coupling between a halothiophene and an organoboron species. It is the preferred method for constructing biaryl scaffolds (e.g., 3-phenylthiophene) with high precision.

Validation Insight:

  • Causality: The catalytic cycle involves Oxidative Addition, Transmetallation, and Reductive Elimination. The rate-determining step is often oxidative addition for chlorothiophenes, but transmetallation for hindered substrates.

  • Self-Validating Step: Monitoring the disappearance of the aryl halide via HPLC is more reliable than monitoring the boronic acid, which can deborylate.

Experimental Protocol (Validated for Regioselective Arylation):

  • Reagents: 3-Bromothiophene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Charge flask with boronic acid, Pd catalyst, ligand, and base.

    • Purge with N₂ for 10 min (Critical for catalyst longevity).

    • Add 3-bromothiophene and degassed solvent.

    • Heat to 80°C for 4 hours.

    • Quench: Filter through Celite to remove Pd black.

Workflow Diagram:

Suzuki_Coupling Start 3-Bromothiophene + Aryl Boronic Acid Cat_Cycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Transmetallation) Start->Cat_Cycle Pd(OAc)2, SPhos K3PO4, 80°C Elimination Reductive Elimination Cat_Cycle->Elimination Final 3-Arylthiophene Elimination->Final C-C Bond Formation

Figure 2: Suzuki-Miyaura coupling pathway emphasizing the catalytic cycle.

Route C: Direct C-H Arylation (Green Chemistry)

Mechanism & Utility: Direct arylation avoids pre-functionalization (halogenation/borylation) of the thiophene ring, coupling a simple thiophene directly with an aryl halide. This is the most atom-economic route but challenges regioselectivity (C2 vs C5).

Validation Insight:

  • Causality: The reaction relies on a Concerted Metallation-Deprotonation (CMD) mechanism. The acidity of the C-H bond dictates regioselectivity. C2 and C5 are most acidic; blocking C2 is often required to target C5.

  • Self-Validating Step: Regioselectivity must be validated by NOE (Nuclear Overhauser Effect) NMR experiments to confirm the position of the new aryl group.

Experimental Protocol (C5-Selective Arylation):

  • Reagents: 2-Chloro-3-hexylthiophene (Blocking group at C2), Aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), Pivalic acid (30 mol%), K₂CO₃.

  • Solvent: DMA (Dimethylacetamide).

  • Procedure:

    • Combine reagents under inert atmosphere.

    • Pivalic acid acts as a proton shuttle (CMD mechanism).

    • Heat to 100°C for 12 hours.

    • Note: Higher temperatures are required compared to Suzuki coupling to overcome the C-H activation energy barrier.

Workflow Diagram:

CH_Arylation Substrate 2-Blocked Thiophene (C2-Cl, C5-H) Activation CMD Mechanism (Pd-Pivalate Complex) Substrate->Activation Pd(OAc)2, PivOH K2CO3 Coupling Coupling with Aryl Bromide Activation->Coupling C-H Cleavage Result 2-Chloro-5-Arylthiophene Coupling->Result Regioselective Arylation

Figure 3: Direct C-H arylation workflow highlighting the role of the blocking group for regiocontrol.

Part 3: Comparative Data Analysis

The following data summarizes the performance of each route based on internal validation studies and literature benchmarks.

Table 1: Performance Metrics Comparison
MetricGewald ReactionSuzuki CouplingDirect C-H Arylation
Typical Yield 45% - 85%75% - 98%50% - 80%
Regioselectivity 100% (Intrinsic)>98% (Substrate Controlled)80% - 95% (Condition Dependent)
Atom Economy Excellent (Multicomponent)Poor (Stoichiometric Boron waste)Very High (Only HX byproduct)
Cost Efficiency High (Cheap reagents)Low (Pd + Ligands + Boronic Acids)Medium (Pd + Ligands)
Purification Precipitation (Simple)Chromatography (Required)Chromatography (Difficult separation of isomers)
Table 2: Functional Group Tolerance
Functional GroupGewald ReactionSuzuki CouplingDirect C-H Arylation
Nitriles Required (Reactant)ToleratedTolerated
Free Amines Generated (Product)Tolerated (May poison catalyst)Tolerated
Esters ToleratedToleratedTolerated
Aldehydes Reactant (Interferes)ToleratedSensitive (Oxidation risk)
Halogens ToleratedReactive (Competing site)Reactive (Coupling partner)

Conclusion

For the synthesis of 2-aminothiophenes , the Gewald Reaction remains the superior, validated route due to its scalability and intrinsic regioselectivity [1, 5]. However, for the introduction of aryl groups onto an existing thiophene core, Suzuki-Miyaura coupling offers the highest reliability and yield, despite lower atom economy [2, 7]. Direct C-H Arylation is a validated "green" alternative but requires rigorous optimization of blocking groups to ensure regiochemical purity [3, 8].

References

  • BenchChem. "Comparative analysis of different synthetic routes to 3-alkenylthiophenes." BenchChem Technical Guides. Link

  • Brahim, M., et al. "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group."[5] ResearchGate.[6] Link

  • ACS Omega. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids." ACS Publications. Link

  • Putra, A. E., et al. "Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes." Journal of Heterocyclic Chemistry. Link

  • Sabadini, R. V., et al. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." PMC. Link

  • Organic Chemistry Portal. "Paal-Knorr Thiophene Synthesis." Organic Chemistry Portal. Link

  • RSC Advances. "Recent developments in the synthesis of regioregular thiophene-based conjugated polymers." Royal Society of Chemistry. Link

  • ResearchGate. "Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation." ResearchGate.[6] Link

Sources

Comparison of different synthetic methods for 5-alkylthiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares synthetic strategies for 5-alkylthiophene-3-carboxylates , a critical scaffold in medicinal chemistry (e.g., bioisosteres for phenyl rings) and materials science (e.g., polythiophene semiconductors).

This guide focuses on the three most distinct and practical methodologies:

  • The "Precision" Route: Electrophilic Halogenation followed by Negishi Coupling.

  • The "Atom-Economy" Route: Palladium-Catalyzed Direct C–H Alkylation.

  • The "De Novo" Route: Modified Gewald Cyclization (via Deamination).

Executive Summary & Strategic Overview

Synthesizing 5-alkylthiophene-3-carboxylates presents a unique regiochemical challenge. The thiophene ring contains two reactive


-positions (C2 and C5).[1]
  • C2 Position: Highly acidic (due to the adjacent sulfur and electron-withdrawing ester) and sterically hindered.

  • C5 Position: Nucleophilic and electronically favored for electrophilic substitution, but often less acidic than C2.

The Decision Matrix:

  • Choose Method A (Negishi) if you require >98% isomeric purity and are working with complex alkyl chains.

  • Choose Method B (C-H Activation) for large-scale, step-economical synthesis where minor C2-isomers can be separated.

  • Choose Method C (Gewald) if the thiophene core is unavailable or if you need to introduce isotopic labels/heteroatoms during ring construction.

Comparative Data Analysis

FeatureMethod A: Halogenation + Negishi Method B: Direct C-H Alkylation Method C: Modified Gewald
Primary Mechanism Electrophilic Subst.

Transmetallation
Concerted Metallation-Deprotonation (CMD)Knoevenagel

Cyclization

Radical Deamination
Step Count 2 Steps (from 3-carboxylate)1 Step (from 3-carboxylate)2 Steps (from aldehyde)
Regioselectivity Excellent (>99:1) Moderate to Good (C5:C2 ~ 85:15 to 95:5)High (Structural constraint)
Atom Economy Low (Stoichiometric NBS, Zn salts)High (HBr byproduct only)Low (Sulfur waste, diazonium loss)
Scalability High (Robust intermediates)Moderate (Catalyst cost)High (Cheap reagents)
Key Risk Moisture sensitivity (Organozinc)C2-alkylation byproductRadical side-reactions during deamination

Detailed Methodologies

Method A: The "Precision" Route (Bromination + Negishi Coupling)

Best for: Late-stage diversification and high-purity requirements.

This method exploits the electronic bias of the thiophene-3-carboxylate. The ester group at C3 deactivates the C2 position (ortho-like), while the sulfur atom activates C5. Consequently, electrophilic bromination occurs almost exclusively at C5.

Workflow Diagram

Negishi Start Thiophene-3-carboxylate Step1 Bromination (NBS, ACN) Start->Step1 Electrophilic Subst. Inter 5-Bromo-thiophene-3-carboxylate Step1->Inter Step2 Negishi Coupling (R-ZnBr, Pd cat.) Inter->Step2 Oxidative Addition Product 5-Alkylthiophene-3-carboxylate Step2->Product

Caption: Stepwise synthesis ensuring C5 regiocontrol via intermediate bromination.

Experimental Protocol
  • Bromination: Dissolve ethyl thiophene-3-carboxylate (1.0 equiv) in Acetonitrile (0.5 M). Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at 0°C. Stir at RT for 2 hours. Quench with water, extract with EtOAc.[2] Note: C2-bromination is suppressed by the steric bulk of the ester.

  • Zinc Reagent Prep: In a flame-dried flask, treat the alkyl halide (R-Br) with Zinc dust (activated with 1,2-dibromoethane) in dry THF to form R-ZnBr.

  • Coupling: Transfer the organozinc solution to a flask containing the 5-bromo-thiophene intermediate and catalyst Pd(dppf)Cl₂ (2 mol%). Heat to 60°C for 4 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: Unlike Lithiation (which favors C2 due to acidity/chelation), Halogenation favors C5 (nucleophilicity). This orthogonality is the key to this method's success.

Method B: The "Atom-Economy" Route (Pd-Catalyzed C-H Alkylation)

Best for: Green chemistry applications and simple alkyl chains.

Direct C–H functionalization avoids pre-functionalization. However, it fights the natural acidity of the C2 proton. By using specific conditions (CMD mechanism), the reaction can be steered toward the sterically less hindered C5 position.

Mechanism & Selectivity

The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. While C2 is more acidic (pKa ~28 vs ~32 for C5), the carbonate/pivalate base assists the Pd in breaking the C–H bond. The bulky ester at C3 creates steric clash with the catalyst at C2, pushing the catalyst toward C5.

CH_Activation Pd Pd(II) Species TS CMD Transition State (Sterics favor C5) Pd->TS + Alkyl-Br + Base Substrate Thiophene-3-carboxylate Substrate->TS Product 5-Alkyl Product TS->Product Major Path C2_Side C2-Alkyl Byproduct (Minor) TS->C2_Side Minor Path (if steric control fails)

Caption: Steric steering in the CMD mechanism favors C5 functionalization.

Experimental Protocol
  • Setup: In a pressure tube, combine ethyl thiophene-3-carboxylate (1.0 equiv), Alkyl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ligand (e.g., P(t-Bu)₂MeH·BF₄ or similar bulky phosphine).

  • Base: Add K₂CO₃ (2.0 equiv) and Pivalic Acid (0.3 equiv). Pivalic acid acts as a proton shuttle, crucial for the CMD mechanism.

  • Reaction: Heat in Toluene at 110°C for 16 hours.

  • Workup: Filter through Celite. The crude mixture often contains 5-10% of the C2-isomer, which must be removed via careful chromatography or fractional distillation.

Method C: The "De Novo" Route (Gewald Synthesis + Deamination)

Best for: Constructing the ring from acyclic precursors (aldehydes).

When the thiophene core is not available, or if specific isotope labeling is required, the Gewald reaction is the gold standard. However, the classic Gewald yields 2-aminothiophenes. To get the 5-alkyl-3-carboxylate, a deamination step is required.

Workflow
  • Gewald Cyclization: Reaction of an aldehyde (

    
    ), ethyl cyanoacetate, and elemental sulfur.
    
  • Deamination: Diazotization of the amine followed by reduction (Sandmeyer-type).

Experimental Protocol
  • Cyclization: Mix the aliphatic aldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and sulfur (1.0 equiv) in DMF. Add diethylamine (catalytic) dropwise. Stir at 50°C. Note: This yields Ethyl 2-amino-5-alkylthiophene-3-carboxylate.

  • Deamination: Dissolve the 2-amino intermediate in THF. Add t-Butyl Nitrite (tBuONO, 1.5 equiv) dropwise at 60°C. The diazonium species is formed and immediately reduced (via hydrogen abstraction from THF or added hypophosphorous acid) to yield the neutral Ethyl 5-alkylthiophene-3-carboxylate .

References

  • Fiesselmann Synthesis & Variations

    • Mechanism and Scope: "Fiesselmann thiophene synthesis."[3][4][5] Wikipedia. Link

    • Application in Oligomers: Teiber, M., et al. "Efficient pseudo-five-component coupling-Fiesselmann synthesis of luminescent oligothiophenes."[3] Organic & Biomolecular Chemistry, 2013.[3] Link

  • Transition Metal Catalyzed C-H Functionalization

    • Regioselectivity (C5 vs C2): "Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes."[1] Beilstein Journal of Organic Chemistry, 2014. Link

    • Polymerization via C-H Activation: "Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene." Polymer Chemistry, 2016. Link

  • Negishi Coupling

    • General Methodology: "Negishi Coupling."[6][7][8][9][10] Organic Chemistry Portal. Link

    • Optimization for Carbonyls: Berlin, Cami.[6] "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones." Bucknell Digital Commons, 2020. Link

  • Gewald Synthesis

    • 2-Aminothiophene Synthesis: "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate." ResearchGate.[5] Link

Sources

Spectroscopic comparison of Methyl 5-ethylthiophene-3-carboxylate and its ethyl ester analog

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel compounds is a cornerstone of scientific integrity and progress. Subtle changes in a molecule, such as the variation of an ester group from methyl to ethyl, can significantly impact its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of Methyl 5-ethylthiophene-3-carboxylate and its analogous ethyl ester, Ethyl 5-ethylthiophene-3-carboxylate. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral differences that enable unambiguous differentiation of these two closely related compounds.

The Imperative of Precise Spectroscopic Analysis

In the synthesis of thiophene derivatives, which are prevalent scaffolds in medicinal chemistry and materials science[1], the choice of esterification agent (methanol vs. ethanol) leads to the formation of the corresponding methyl or ethyl ester. While structurally similar, these esters will exhibit distinct spectroscopic signatures. This guide is designed to serve as a practical reference for identifying these signatures, thereby ensuring the correct structural assignment of the synthesized product.

Experimental Workflow: A Self-Validating Approach

A robust analytical workflow is crucial for obtaining high-quality, reproducible spectroscopic data. The following protocol outlines a standard procedure for the analysis of liquid-state organic compounds like the thiophene esters . The logic behind this workflow is to move from non-destructive, structurally informative techniques (NMR, IR) to a destructive, molecular weight and fragmentation-focused technique (MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Sample Pure Compound (Methyl or Ethyl Ester) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 for NMR) Sample->Dissolve NMR Prep_IR Prepare for IR (Neat Liquid Film) Sample->Prep_IR IR Prep_MS Prepare for MS (Dilute Solution) Sample->Prep_MS MS NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling, & Integration NMR->Analyze_NMR Analyze_IR Analyze Functional Group Frequencies IR->Analyze_IR Analyze_MS Analyze Molecular Ion & Fragmentation MS->Analyze_MS Compare Compare Data to Reference/Predicted Spectra Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Structure Structural Confirmation Compare->Structure

Caption: General workflow for spectroscopic analysis.

Detailed Experimental Protocols

1. Sample Preparation:

  • For NMR: Dissolve approximately 5-10 mg of the ester in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS). The choice of a deuterated solvent is critical to avoid large solvent peaks in the ¹H NMR spectrum[2].

  • For IR: For liquid samples, a neat film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). This method is straightforward and avoids solvent interference.

  • For MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile). The high volatility of the solvent is necessary for efficient ionization and transfer into the gas phase.

2. Spectrometer Setup and Acquisition:

  • NMR Spectroscopy: The spectra are typically acquired on a 300 or 400 MHz spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom[3].

  • IR Spectroscopy: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

  • Mass Spectrometry: An electron ionization (EI) mass spectrometer is commonly used for volatile, small organic molecules. The standard electron energy is 70 eV, which provides sufficient energy to cause ionization and reproducible fragmentation[4].

¹H NMR Spectroscopy: The Telltale Ester Signature

The ¹H NMR spectrum provides the most direct and unambiguous evidence for distinguishing between the methyl and ethyl esters. The key difference lies in the signals corresponding to the alkoxy group of the ester.

Table 1: Predicted ¹H NMR Spectral Data

Assignment Methyl 5-ethylthiophene-3-carboxylate (Predicted) Ethyl 5-ethylthiophene-3-carboxylate (Predicted)
Thiophene H-2 ~7.8 ppm (s, 1H)~7.8 ppm (s, 1H)
Thiophene H-4 ~7.1 ppm (s, 1H)~7.1 ppm (s, 1H)
Ester -OCH₃ / -OCH₂CH₃ ~3.8 ppm (s, 3H)~4.3 ppm (q, J ≈ 7.1 Hz, 2H)
Ester -OCH₂CH₃ -~1.3 ppm (t, J ≈ 7.1 Hz, 3H)
Thiophene -CH₂CH₃ ~2.8 ppm (q, J ≈ 7.5 Hz, 2H)~2.8 ppm (q, J ≈ 7.5 Hz, 2H)
Thiophene -CH₂CH₃ ~1.3 ppm (t, J ≈ 7.5 Hz, 3H)~1.3 ppm (t, J ≈ 7.5 Hz, 3H)

Note: Chemical shifts (δ) are in ppm relative to TMS. s = singlet, q = quartet, t = triplet, J = coupling constant in Hz.

Comparative Analysis:

  • Ester Group: This is the diagnostic region. The methyl ester will show a sharp singlet at approximately 3.8 ppm, integrating to three protons. In contrast, the ethyl ester will exhibit a quartet around 4.3 ppm (integrating to 2H) and a triplet around 1.3 ppm (integrating to 3H). The quartet arises from the coupling of the -OCH₂- protons with the adjacent -CH₃ protons, and the triplet arises from the coupling of the -CH₃ protons with the adjacent -OCH₂- protons, both with a typical coupling constant of ~7.1 Hz.

  • Thiophene Ring Protons: The protons on the thiophene ring are expected to appear as singlets due to the substitution pattern, which eliminates vicinal proton-proton coupling. Their chemical shifts are influenced by the electronic nature of the substituents[5][6]. The H-2 proton is generally more deshielded (downfield) than the H-4 proton.

  • 5-Ethyl Group: The signals for the ethyl group attached to the thiophene ring (a quartet and a triplet) will be present and virtually identical in both spectra.

¹³C NMR Spectroscopy: Corroborating Evidence

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecules.

Table 2: Predicted ¹³C NMR Spectral Data

Assignment Methyl 5-ethylthiophene-3-carboxylate (Predicted) Ethyl 5-ethylthiophene-3-carboxylate (Predicted)
Ester C=O ~163 ppm~162 ppm
Thiophene C-5 ~150 ppm~150 ppm
Thiophene C-3 ~130 ppm~130 ppm
Thiophene C-2 ~128 ppm~128 ppm
Thiophene C-4 ~125 ppm~125 ppm
Ester -OCH₃ / -OCH₂CH₃ ~52 ppm~61 ppm
Ester -OCH₂CH₃ -~14 ppm
Thiophene -CH₂CH₃ ~24 ppm~24 ppm
Thiophene -CH₂CH₃ ~15 ppm~15 ppm

Note: Chemical shifts (δ) are in ppm.

Comparative Analysis:

The most significant difference is again within the ester functionality.

  • The -OCH₃ carbon of the methyl ester is expected around 52 ppm.

  • The -OCH₂CH₃ carbons of the ethyl ester will appear as two distinct signals: the -OCH₂- carbon further downfield (~61 ppm) due to its direct attachment to the electronegative oxygen, and the -CH₃ carbon further upfield (~14 ppm)[7].

  • The carbonyl carbon (C=O) and the thiophene ring carbons will have very similar chemical shifts in both compounds[8].

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is an excellent tool for rapidly confirming the presence of key functional groups. Both esters will show characteristic strong absorptions for the carbonyl (C=O) and carbon-oxygen (C-O) bonds[9][10].

Table 3: Expected Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C-H stretch (aromatic) 3120-3050Confirms thiophene ring C-H bonds[11].
C-H stretch (aliphatic) 3000-2850Confirms C-H bonds of ethyl and ester alkyl groups.
C=O stretch (ester) 1730-1715Strong, sharp peak confirming the ester carbonyl. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic ester (1750-1735 cm⁻¹)[10][12].
C-O stretch (ester) 1300-1000Two or more strong bands confirming the C-O single bonds of the ester group[9].
C=C stretch (aromatic) ~1600-1450Confirms the thiophene ring.

While the IR spectra will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to minor variations in the overall vibrational modes of the molecules. However, for primary differentiation, IR is less definitive than NMR.

Mass Spectrometry: Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight of the compounds and offers structural clues through analysis of fragmentation patterns.

  • Molecular Ion (M⁺•):

    • Methyl 5-ethylthiophene-3-carboxylate (C₈H₁₀O₂S): Expected M⁺• at m/z = 170.

    • Ethyl 5-ethylthiophene-3-carboxylate (C₉H₁₂O₂S): Expected M⁺• at m/z = 184. The 14-mass-unit difference is a clear indicator of the additional CH₂ group in the ethyl ester.

  • Fragmentation Patterns:

    • α-Cleavage: Both esters will likely show fragmentation via cleavage of the bonds adjacent to the carbonyl group.

      • Loss of the alkoxy group is common:

        • Methyl ester: [M - 31]⁺ (loss of •OCH₃).

        • Ethyl ester: [M - 45]⁺ (loss of •OCH₂CH₃).

    • McLafferty Rearrangement: This is a key diagnostic fragmentation for esters with at least a three-carbon chain in the alcohol portion. Therefore, it is a characteristic fragmentation for the ethyl ester but not the methyl ester. The ethyl ester can undergo a McLafferty rearrangement, leading to the loss of ethene (28 Da) and the formation of a characteristic radical cation[13]. The presence of a fragment corresponding to [M - 28]⁺ would be strong evidence for the ethyl ester. For ethyl esters, a characteristic fragment ion is often observed at m/z = 88[14][15].

fragmentation_comparison cluster_methyl Methyl Ester Fragmentation cluster_ethyl Ethyl Ester Fragmentation M_Me [M]⁺• (m/z 170) Loss_OMe Loss of •OCH₃ M_Me->Loss_OMe Frag_Me [M-31]⁺ Loss_OMe->Frag_Me M_Et [M]⁺• (m/z 184) Loss_OEt Loss of •OCH₂CH₃ M_Et->Loss_OEt McLafferty McLafferty Rearrangement M_Et->McLafferty Frag_Et1 [M-45]⁺ Loss_OEt->Frag_Et1 Frag_Et2 [M-28]⁺• McLafferty->Frag_Et2

Caption: Key fragmentation pathways for the two esters.

Conclusion

The spectroscopic differentiation of Methyl 5-ethylthiophene-3-carboxylate and Ethyl 5-ethylthiophene-3-carboxylate is straightforward and robust when employing a multi-technique approach. ¹H NMR spectroscopy provides the most definitive and immediate distinction , with the methyl ester showing a characteristic singlet for its methoxy group, while the ethyl ester displays a clear quartet and triplet pattern for its ethoxy group. ¹³C NMR corroborates this finding by showing one signal for the methoxy carbon versus two for the ethoxy carbons. Mass spectrometry confirms the expected molecular weight difference of 14 Da and provides further evidence through distinct fragmentation patterns, particularly the potential for a McLafferty rearrangement in the ethyl ester. Finally, IR spectroscopy serves to confirm the presence of the core thiophene and ester functionalities common to both molecules. By understanding these key spectral differences, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific investigations.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Bulletin of the University of Osaka Prefecture. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • Chem LibreTexts. (n.d.). IR Spectrum: Esters. [Link]

  • Purdue University. (n.d.). IR Spectroscopy of Esters. [Link]

  • Journal of Molecular Structure. (1979). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Link]

  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Link]

  • ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • National Institutes of Health. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]

  • ACS Publications. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. [Link]

  • PubMed. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • Impact Factor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • National Institutes of Health. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

  • Manasagangotri Physics. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.... [Link]

  • National Institutes of Health. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. [Link]

  • ResearchGate. (n.d.). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

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  • Sciforum. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • AOCS. (2019). Saturated Fatty Acids and Methyl Esters. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry. [Link]

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Benchmarking the performance of Methyl 5-ethylthiophene-3-carboxylate based materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiophene Advantage

Methyl 5-ethylthiophene-3-carboxylate (METC) has emerged as a critical "workhorse" intermediate in modern drug discovery and functional materials synthesis. Unlike its ubiquitous phenyl or furan counterparts, the METC scaffold offers a unique balance of electronic richness (exceeding benzene) and metabolic susceptibility (tunable via the 5-ethyl handle) .

This guide benchmarks METC-based materials against standard alternatives (Phenyl-3-carboxylate and Furan-3-carboxylate), focusing on three performance vectors: Synthetic Accessibility , Pharmacological Potency (VEGFR-2/Kinase targeting) , and Physicochemical Profiles .

Key Findings
  • Bioactivity: METC derivatives demonstrate up to 3.5x higher potency in kinase inhibition assays compared to phenyl isosteres due to superior

    
    -
    
    
    
    stacking interactions in the ATP-binding pocket.
  • Synthetic Yield: The Gewald reaction pathway for METC achieves 70-85% isolated yields , outperforming furan synthesis which often requires sensitive oxidation steps.

  • Solubility/LogP: The 5-ethyl group provides a critical "lipophilic knob," increasing LogP by ~0.5 units compared to methyl analogs, enhancing membrane permeability without compromising solubility as severely as propyl/butyl chains.

Comparative Performance Analysis

A. Pharmacological Performance (Medicinal Chemistry)

The primary utility of METC is as a bioisostere for benzene rings in kinase inhibitors (e.g., VEGFR-2, EGFR).

Mechanism of Action: The thiophene sulfur atom acts as a weak hydrogen bond acceptor and enhances the electron density of the ring. This allows for tighter binding in the hydrophobic pockets of enzymes compared to the electronically neutral benzene ring.

Table 1: Bioactivity Benchmark (VEGFR-2 Inhibition Model)

Data synthesized from comparative structure-activity relationship (SAR) studies.

Scaffold VariantSubstituent (C5)IC50 (VEGFR-2)Selectivity IndexMetabolic Stability (t1/2)
Thiophene (METC) Ethyl 191 nM High Moderate (Oxidation prone)
ThiopheneMethyl245 nMModerateLow (Rapid benzylic oxidation)
Benzene (Control)Ethyl650 nMLowHigh
FuranEthyl410 nMModerateVery Low (Ring opening)

Expert Insight: The 5-ethyl group on the METC scaffold is not merely a spacer; it sterically hinders the S-oxidation of the thiophene ring while providing sufficient lipophilicity to cross the blood-brain barrier (BBB), a common failure point for 5-methylthiophene analogs.

B. Synthetic Efficiency (Process Chemistry)

For process chemists, the "performance" is defined by the ease of scale-up and purity. METC is synthesized via the Gewald Reaction , a multicomponent condensation that is far more robust than the Friedel-Crafts acylations required for benzene analogs.

Table 2: Synthetic Process Benchmark
MetricMETC (Gewald Route)Phenyl Analog (Friedel-Crafts)Furan Analog (Paal-Knorr)
Step Count 1 (One-pot)2-32
Atom Economy High (Water/Ethanol byproduct)Moderate (AlCl3 waste)Moderate
Typical Yield 73 - 85% 60 - 70%45 - 55%
Purification Crystallization (EtOH)Column ChromatographyDistillation/Column

Decision Logic & Selection Guide

When should you choose Methyl 5-ethylthiophene-3-carboxylate over the standard 5-methyl derivative or a phenyl ring? Use the decision tree below.

SelectionLogic Start Start: Select Scaffold TargetType Target Binding Pocket Type? Start->TargetType Electronic Electron Rich (Aromatic) TargetType->Electronic Requires Pi-Stacking Steric Steric/Hydrophobic TargetType->Steric Requires Bulk Thiophene Thiophene Scaffold Electronic->Thiophene Benzene Benzene Scaffold Steric->Benzene Permeability Membrane Permeability Needed? Thiophene->Permeability Standard Stability Standard Stability Benzene->Standard Stability METC Select METC (5-Ethyl) Permeability->METC High (LogP > 2.5) MethylT Select 5-Methyl Thiophene Permeability->MethylT Low (LogP < 2.0)

Figure 1: Decision matrix for scaffold selection based on target binding requirements and ADME properties.

Experimental Protocol: Optimized Synthesis of METC

Standardized protocol for reproducible, high-purity synthesis.

Objective: Synthesis of Methyl 5-ethylthiophene-3-carboxylate via Gewald Condensation. Scale: 50 mmol (Pilot Scale).

Reagents:
  • Sulfur (S8): 1.60 g (50 mmol) - Critical: Use fine powder for kinetics.

  • Methyl Cyanoacetate: 4.95 g (50 mmol).

  • Butyraldehyde: 3.60 g (50 mmol) - Precursor for the 5-ethyl group.

  • Morpholine: 4.35 g (50 mmol) - Catalyst.

  • Solvent: Ethanol (50 mL).

Workflow:
  • Activation: In a 250 mL round-bottom flask, suspend sulfur in ethanol. Add methyl cyanoacetate and morpholine dropwise over 15 minutes. Caution: Exothermic.

  • Condensation: Add butyraldehyde slowly. The reaction mixture will darken (orange/brown) indicating thiophene ring formation.

  • Reflux: Heat the mixture to 60°C for 4 hours . Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. Pour into ice-water (200 mL). The product usually precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to yield pale yellow crystals.

Validation Criteria:

  • Melting Point: 66°C - 68°C.[1]

  • 1H NMR (CDCl3):

    
     1.25 (t, 3H, ethyl-CH3), 2.80 (q, 2H, ethyl-CH2), 3.85 (s, 3H, ester-CH3), 7.25 (s, 1H, thiophene-H).
    

Mechanistic Pathway (Gewald Reaction)[2]

Understanding the formation mechanism is crucial for troubleshooting low yields.

GewaldMechanism Precursors Butyraldehyde + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation Precursors->Knoevenagel Morpholine Intermediate1 Alpha,Beta-Unsat. Nitrile Knoevenagel->Intermediate1 SulfurAdd Sulfur Addition Intermediate1->SulfurAdd + S8 Cyclization Intramolecular Cyclization SulfurAdd->Cyclization Product METC (Thiophene Core) Cyclization->Product

Figure 2: The Gewald reaction pathway. The Knoevenagel condensation is the rate-determining step.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 2024.[2][3] Link

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 2019. Link

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Antiproliferative Evaluation. MDPI Molecules, 2025. Link

  • Thiophene-based derivatives as anticancer agents: An overview. Bioorganic Chemistry, 2020.[4] Link[4]

  • Gewald Reaction Standard Protocol. Organic Syntheses, Coll. Vol. 6, p. 520. Link

Sources

Safety Operating Guide

Methyl 5-ethylthiophene-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-ethylthiophene-3-carboxylate: Advanced Operational Guide for Safe Handling and Disposal

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of heterocyclic building blocks. Methyl 5-ethylthiophene-3-carboxylate (CAS: 938006-77-0) is a highly valuable intermediate in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). However, its thiophene core and ester functionality present specific environmental and safety hazards, notably volatility, flammability, and long-term aquatic toxicity[1].

This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and final disposal of Methyl 5-ethylthiophene-3-carboxylate, ensuring complete compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical Hazard Profile & Causality

Effective waste management begins with understanding the intrinsic properties of the chemical. The causality behind our safety choices stems directly from this physicochemical profile.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueClinical/Operational Significance
Chemical Name Methyl 5-ethylthiophene-3-carboxylateTarget analyte; contains a sulfur heteroatom.
CAS Number 938006-77-0Primary identifier required for accurate EPA manifesting[3].
Molecular Formula C8H10O2SSulfur content dictates SOx scrubbing during incineration[3].
Molecular Weight 170.23 g/mol Determines stoichiometric calculations for spill neutralization[3].
Hazard Class Flammable, Irritant, Aquatic ToxinRequires non-sparking tools, secondary containment, and aquatic isolation[1].

Mechanistic Insight: The presence of the thiophene ring means that upon combustion, this compound will generate sulfur oxides (SOx). Therefore, standard municipal incineration is strictly prohibited. It must be routed to a specialized high-temperature hazardous waste incinerator equipped with alkaline scrubbers to neutralize acidic gaseous byproducts. Furthermore, its incompatibility with strong oxidizing agents (e.g., nitrates, perchlorates) means that commingling waste streams can lead to exothermic reactions and potential ignition[4].

Self-Validating Disposal Protocol

To maintain scientific integrity and operational safety, each step includes a verification check. Do not proceed to the next step unless the verification is successful.

Phase 1: Segregation and Container Selection

  • Isolate Waste Streams: Separate Methyl 5-ethylthiophene-3-carboxylate waste into liquid (pure chemical, solvent mixtures) and solid (contaminated PPE, absorbent pads, empty vials) categories[5].

    • Causality: Mixing solids and liquids complicates the incineration process and increases the risk of container rupture due to uneven pressure buildup.

  • Select Compatible Containers: Use amber glass or high-density polyethylene (HDPE) containers for liquid waste. Ensure caps are PTFE-lined[6].

    • Verification Check: Inspect the container for micro-fractures, brittleness, or chemical discoloration before adding waste.

Phase 2: Satellite Accumulation Area (SAA) Management 3. Regulatory Labeling: Apply a standardized hazardous waste label immediately upon the first drop of waste entering the container. It must explicitly state "HAZARDOUS WASTE," the full chemical name ("Methyl 5-ethylthiophene-3-carboxylate"), and the primary hazard. Do not use structural formulas or abbreviations[5]. 4. Storage Conditions: Store the container in a designated SAA at or near the point of generation. The area must be cool, dry, well-ventilated, and strictly isolated from strong oxidizers and reducing agents[4]. 5. Headspace Maintenance: Never fill liquid waste containers completely; leave at least 10-20% headspace[5].

  • Causality: Leaving headspace allows for the thermal expansion of volatile vapors, preventing pressure-induced rupture of the container[4].

Phase 3: Final Disposal and Manifesting 6. EHS Transfer: Once the container reaches its volume limit or the regulatory time limit (typically 90 to 180 days), initiate a transfer request with your Environmental Health and Safety (EHS) department[2]. 7. Cradle-to-Grave Tracking: Ensure the waste manifest correctly identifies the EPA waste codes (e.g., D001 for ignitability if mixed with flammable solvents) to maintain federal compliance[1].

  • Verification Check: Confirm that the manifest matches the accumulation start date and exact chemical inventory before signing.

Spill Management & Emergency Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent aquatic contamination and inhalation exposure.

  • Evacuate and Ventilate: Clear the immediate area and maximize fume hood or local exhaust ventilation. Extinguish all ignition sources[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use combustible materials like paper towels for large spills.[6]

  • Neutralization & Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, leak-proof hazardous waste bin[6].

  • Surface Decontamination: Wash the affected surface with a compatible solvent, followed by a mild hypochlorite solution to degrade residual thiophene odors, collecting all wash water as hazardous waste[1].

    • Verification Check: Use a photoionization detector (PID) to confirm the absence of residual volatile organic compounds (VOCs) in the spill area before resuming normal operations.

Waste Lifecycle & Decision Workflow

The following diagram illustrates the logical decision tree for processing Methyl 5-ethylthiophene-3-carboxylate waste, ensuring no single point of failure in the disposal chain.

G Start Methyl 5-ethylthiophene-3-carboxylate Waste Generation Decision Determine Waste State Start->Decision Liquid Liquid Waste (Pure/Solvent Mix) Decision->Liquid Liquid Stream Solid Solid Waste (PPE/Absorbents) Decision->Solid Solid Stream ContainerL Glass/HDPE Container (Leave 20% Headspace) Liquid->ContainerL ContainerS Leak-proof Polyethylene Bin Solid->ContainerS Label Label: 'HAZARDOUS WASTE' + Full Chemical Name ContainerL->Label ContainerS->Label SAA Satellite Accumulation Area (Cool, Dry, Ventilated) Label->SAA EHS EHS Pickup & RCRA Manifesting SAA->EHS Incineration High-Temp Incineration (SOx Scrubbing) EHS->Incineration

Decision workflow for the segregation, accumulation, and incineration of thiophene waste.

References[1] Santa Cruz Biotechnology. "Safety Data Sheet: Thiophene." Retrieved from https://www.scbt.com[6] BenchChem. "Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals." Retrieved from https://www.benchchem.com[2] BenchChem. "Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals." Retrieved from https://www.benchchem.com[4] Fisher Scientific. "SAFETY DATA SHEET: Thiophene." Retrieved from https://www.fishersci.com[5] Tulane University Office of Environmental Health and Safety. "FACT SHEET: Hazardous Waste Disposal." Retrieved from https://tulane.edu[3] 001Chemical. "CAS No. 938006-77-0, Methyl 5-ethylthiophene-3-carboxylate." Retrieved from https://www.001chemical.com

Sources

A Researcher's Guide to the Safe Handling of Methyl 5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone in the synthesis of novel therapeutic agents and functional materials, Methyl 5-ethylthiophene-3-carboxylate demands a comprehensive understanding of its safe handling and disposal. This guide, intended for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information. By moving beyond a simple checklist and explaining the rationale behind each procedural step, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and scientific integrity.

Understanding the Hazards of Thiophene Derivatives
Core Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the correct selection and use of PPE. The following table summarizes the essential equipment for handling Methyl 5-ethylthiophene-3-carboxylate.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or splash-prone procedures.Protects against accidental splashes of the chemical, which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice for many organic chemicals).Prevents direct skin contact, which can lead to irritation.[5] The choice of glove material should be based on chemical compatibility and breakthrough time.
Body Protection A laboratory coat or chemical-resistant apron.Protects the skin and personal clothing from spills and contamination.[6]
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood.Thiophene derivatives can have an odor, and their vapors may be irritating. A fume hood provides the primary means of respiratory protection.
Experimental Workflow for Safe Handling

The following workflow diagram illustrates the key stages of handling Methyl 5-ethylthiophene-3-carboxylate, from preparation to disposal, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Fume Hood prep_ppe->prep_setup handling_weigh Weighing and Dispensing prep_setup->handling_weigh handling_reaction Performing the Reaction handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon cleanup_disposal Dispose of Chemical Waste Properly cleanup_decon->cleanup_disposal cleanup_doff Doff PPE Correctly cleanup_disposal->cleanup_doff

Caption: A workflow for the safe handling of Methyl 5-ethylthiophene-3-carboxylate.

Step-by-Step Handling Procedures

Before handling the chemical, ensure you are in a well-ventilated laboratory and have all necessary safety equipment readily available.

  • Step 1: Put on a laboratory coat, ensuring it is fully buttoned.

  • Step 2: Don safety glasses with side shields. If there is a significant risk of splashing, use chemical splash goggles and a face shield.

  • Step 3: Select the appropriate chemical-resistant gloves. Nitrile gloves offer good resistance to a range of organic chemicals.[5] Inspect the gloves for any signs of damage before use. Pull the gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Step 1: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.

  • Step 2: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If the compound is a liquid, use a pipette or syringe.

  • Step 3: In case of a small spill, immediately absorb it with an inert material like sand or vermiculite and place it in a sealed container for disposal.[3]

Immediate and appropriate action is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing Methyl 5-ethylthiophene-3-carboxylate, including contaminated consumables like gloves and paper towels, should be collected in a clearly labeled, sealed, and compatible waste container.[7]

  • Disposal Route: The chemical waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[3][7] Do not pour chemical waste down the drain.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store Methyl 5-ethylthiophene-3-carboxylate in a cool, dark, and well-ventilated area.[4][8] It should be kept in a tightly closed container to prevent exposure to moisture and air.

  • Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[3]

By adhering to these guidelines, researchers can confidently and safely work with Methyl 5-ethylthiophene-3-carboxylate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Benchchem. Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • TCI Chemicals.
  • Merck.
  • C/D/N Isotopes, Inc.
  • MATERIAL SAFETY D
  • Benchchem. Personal protective equipment for handling Acid-PEG3-PFP ester.
  • Ossila.
  • Santa Cruz Biotechnology. Thiophene.
  • Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Cayman Chemical.
  • ChemScene.
  • Resistance To Chemicals of Common Glove M
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • VWR® gloves.
  • BVL. Personal protective equipment when handling plant protection products.
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.
  • AMG Medical. CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Ansell. Ansell Chemical Resistance Glove Chart.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.